Sex Pheromone Inhibitor iPD1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGTRUVAJHATO-ACNOIZITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N8O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and Isolation of the Sex Pheromone Inhibitor iPD1: A Technical Guide
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the sex pheromone inhibitor iPD1, a key signaling molecule in the conjugative transfer of plasmid pPD1 in Enterococcus faecalis (formerly Streptococcus faecalis). This document is intended for researchers, scientists, and drug development professionals interested in bacterial communication and plasmid biology.
Introduction to the iPD1-cPD1 System
The conjugative transfer of the bacteriocin plasmid pPD1 in Enterococcus faecalis is regulated by a sophisticated peptide-based signaling system. Plasmid-free recipient cells release a sex pheromone, cPD1, which induces a mating response in donor cells harboring pPD1. This response involves the synthesis of an aggregation substance on the donor cell surface, facilitating cell-to-cell contact and plasmid transfer.[1] To prevent self-induction, donor cells produce a competitive inhibitor, iPD1, which blocks the cPD1 signaling pathway.[2][3] This guide focuses on the inhibitor, iPD1.
Molecular Characteristics of iPD1
iPD1 is an octapeptide that is processed from a larger precursor protein. Its structure and properties were elucidated through a combination of amino acid analysis, sequencing, and mass spectrometry.
| Property | Value | Reference |
| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [2][3] |
| Molecular Weight | 828 Da | [2][3] |
| Precursor Peptide | 21 amino acids (encoded by the ipd gene) | [4] |
| Source | Enterococcus faecalis donor strains harboring plasmid pPD1 | [2][3] |
| Function | Competitive inhibitor of the sex pheromone cPD1 | [2] |
Experimental Protocols
Bioassay for iPD1 Activity (Microtiter Method)
The inhibitory activity of iPD1 is quantified by its ability to block the clumping response of donor cells induced by the cPD1 pheromone. A modified microtiter method is a commonly used bioassay.
Principle: Donor cells of E. faecalis harboring pPD1 will aggregate or "clump" in the presence of a threshold concentration of cPD1. The inhibitory activity of iPD1 is determined by its ability to prevent this clumping.
Materials:
-
E. faecalis donor strain (harboring pPD1)
-
Synthetic cPD1 pheromone
-
Purified or synthetic iPD1 (or fractions to be tested)
-
N2GT broth medium
-
Microtiter plates
Procedure:
-
Prepare Donor Cell Culture: Grow an overnight culture of the E. faecalis donor strain in N2GT broth.
-
Prepare Assay Plate:
-
In the wells of a microtiter plate, add a fixed, sub-saturating concentration of cPD1 that is known to induce a visible clumping response.
-
Add serial dilutions of the iPD1 sample to the wells.
-
Include a positive control well (cPD1 only) and a negative control well (broth only).
-
-
Inoculation: Add a small volume of the overnight donor cell culture to each well.
-
Incubation: Incubate the microtiter plate at 37°C with shaking for several hours.
-
Observation: Visually inspect the wells for the presence or absence of cell clumping. The highest dilution of the iPD1 sample that completely inhibits clumping is considered the endpoint.
Isolation of iPD1 from E. faecalis Culture
The following is a generalized workflow for the isolation of iPD1 from the supernatant of an E. faecalis donor strain culture.
Workflow:
-
Culture Growth: Grow a large-volume culture of an E. faecalis strain harboring plasmid pPD1 to the late logarithmic phase in a suitable broth medium.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells. The supernatant contains the secreted iPD1.
-
Initial Purification (Adsorption/Desorption):
-
Pass the supernatant through a non-polar adsorbent resin column (e.g., Amberlite XAD). iPD1 will bind to the resin.
-
Wash the column with water to remove salts and other hydrophilic impurities.
-
Elute the bound peptides with an organic solvent such as methanol or acetone.
-
-
Solvent Extraction: Perform liquid-liquid extraction to further partition iPD1 into an organic phase, separating it from aqueous contaminants.
-
Chromatographic Purification:
-
Gel Filtration Chromatography: Separate molecules based on size to remove larger and smaller impurities.
-
High-Performance Liquid Chromatography (HPLC): Employ multiple rounds of reverse-phase HPLC using different column materials and solvent gradients (e.g., acetonitrile in water with trifluoroacetic acid) to purify iPD1 to homogeneity. Monitor the fractions for inhibitory activity using the bioassay described in section 3.1.
-
-
Structure Elucidation:
-
Amino Acid Analysis: Determine the amino acid composition of the purified peptide.
-
Edman Degradation: Sequentially determine the amino acid sequence.
-
Mass Spectrometry: Confirm the molecular weight of the peptide.
-
Mechanism of Action and Signaling
Contrary to complex eukaryotic signaling cascades, the iPD1-cPD1 system in E. faecalis operates through a more direct molecular interaction. The pheromone cPD1 is internalized by the donor cell and binds to an intracellular receptor protein called TraA. This binding event initiates a signaling cascade that leads to the expression of aggregation substance and initiation of conjugation.
iPD1 functions as a competitive antagonist to cPD1. It is also internalized by the donor cell and competes with cPD1 for the same binding site on the TraA receptor.[2] By binding to TraA, iPD1 prevents the conformational changes necessary for signal transduction, effectively blocking the mating response. The binding of TraA is highly specific to cPD1 and iPD1.[2]
Caption: Competitive inhibition of the cPD1 signaling pathway by iPD1.
Visualized Workflows
Discovery and Characterization Workflow
The logical flow from observing a biological phenomenon to elucidating the structure of the responsible molecule is a cornerstone of chemical biology research.
Caption: Logical workflow for the discovery and characterization of iPD1.
Total Synthesis Workflow (Solid-Phase Peptide Synthesis)
The unambiguous confirmation of the structure of iPD1 was achieved through its total chemical synthesis. Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides of this length.
Caption: Generalized workflow for the total synthesis of iPD1 via SPPS.
Conclusion
The discovery and characterization of iPD1 have provided significant insights into the intricate mechanisms of bacterial communication and the regulation of horizontal gene transfer. As a specific, potent inhibitor of a key bacterial signaling pathway, iPD1 and the broader cPD1/iPD1 system represent a valuable model for studying peptide-based signaling and may offer avenues for the development of novel antimicrobial strategies targeting bacterial conjugation.
References
- 1. Plasmid content of Streptococcus faecalis strain 39-5 and identification of a pheromone (cPD1)-induced surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and characterization of a region of Enterococcus faecalis plasmid pPD1 encoding pheromone inhibitor (ipd), pheromone sensitivity (traC), and pheromone shutdown (traB) genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of iPD1 pheromone inhibitor
An In-depth Technical Guide on the Core Mechanism of Action of PD-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "iPD1 pheromone inhibitor" appears to conflate two distinct molecules: iPD1, a bacterial sex pheromone inhibitor, and PD-1 (Programmed cell death protein 1), a critical immune checkpoint protein. Given the request for detailed signaling pathways, experimental protocols, and quantitative data relevant to drug development, this guide will focus on the mechanism of action of PD-1 inhibitors, a major class of cancer immunotherapeutics.
Introduction
Programmed cell death protein 1 (PD-1), also known as CD279, is a crucial inhibitory receptor expressed on activated T cells, B cells, and other immune cells.[1] Its primary role is to maintain immune homeostasis and prevent autoimmunity.[2][3] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing its primary ligand, PD-L1 (Programmed death-ligand 1).[4][5] The interaction between PD-1 on T cells and PD-L1 on tumor cells transmits an inhibitory signal into the T cell, leading to a state of exhaustion and rendering it incapable of mounting an effective anti-tumor response.[6]
PD-1 inhibitors are a class of monoclonal antibodies designed to block the PD-1/PD-L1 interaction, thereby "releasing the brakes" on the immune system and restoring the ability of T cells to recognize and eliminate cancer cells.[1][4] These therapies have revolutionized the treatment of various malignancies, demonstrating significant clinical efficacy in melanoma, non-small cell lung cancer (NSCLC), renal cell carcinoma, and others.[3][7]
Core Mechanism of Action: The PD-1 Signaling Pathway
The inhibitory function of PD-1 is mediated through a well-defined intracellular signaling cascade that counteracts the activating signals from the T cell receptor (TCR) and co-stimulatory molecules like CD28.
Molecular Structure and Activation of PD-1
PD-1 is a type I transmembrane protein with an extracellular IgV-like domain that binds to PD-L1 and a cytoplasmic tail containing two key tyrosine-based signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[8][9] Upon engagement with PD-L1, Src family kinases phosphorylate the tyrosine residues within these motifs.[10]
Recruitment of SHP-2 and Downstream Signal Dampening
The phosphorylated ITSM motif serves as a docking site for the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP-2).[8][10] While both the ITIM and ITSM motifs can be phosphorylated, the ITSM is essential for the recruitment and activation of SHP-2.[10] SHP-2, once activated at the PD-1 receptor, dephosphorylates and inactivates key downstream signaling components of the TCR and CD28 pathways.[8][11]
This leads to the suppression of two major signaling axes crucial for T cell activation, proliferation, and survival:
-
The PI3K/Akt Pathway: PD-1 signaling inhibits the activation of Phosphatidylinositol 3-kinase (PI3K), thereby preventing the activation of Akt.[12][13] This pathway is critical for T cell metabolism, survival, and differentiation.[14][15]
-
The Ras/MEK/Erk Pathway: By dephosphorylating upstream activators, SHP-2 also dampens the Ras/MEK/Erk signaling cascade, which is essential for T cell proliferation and cytokine production.[11][12]
The ultimate consequences of PD-1 signaling are the inhibition of T cell proliferation, a significant reduction in the production of effector cytokines like IL-2 and IFN-γ, and the induction of T cell anergy or exhaustion.[2][16]
Signaling Pathway Diagrams
Caption: Simplified T-Cell Activation Pathway.
Caption: PD-1 Mediated T-Cell Inhibition Pathway.
Caption: Mechanism of PD-1 Inhibitor Action.
Quantitative Data
The efficacy of PD-1 inhibitors is underpinned by their high binding affinity to the PD-1 receptor and their ability to potently block the PD-1/PD-L1 interaction, which translates into clinical effectiveness.
Table 1: Binding Affinities of PD-1/PD-L1 and Inhibitors
| Interacting Molecules | Dissociation Constant (KD) | Method |
| PD-1 and PD-L1 | ~8.2 µM | - |
| PD-1 and PD-L2 | ~500 nM | SPR |
| Tannic Acid and PD-1 | 1.46 µM | SPR |
| Tannic Acid and PD-L1 | 1.21 µM | SPR |
| Kaempferol and PD-1 | 1.82 µM | SPR |
| TPP-1 and PD-L1 | 95 nM | - |
| Sintilimab and PD-1 | 74 pM | SPR |
| Murine anti-PD-1 panel | 20 pM - 15 nM | - |
| (D)-PPA 1 and PD-1 | 0.51 µM | - |
Note: Data compiled from multiple sources.[17][18][19][20][21] KD values can vary based on the specific assay conditions and methodologies used.
Table 2: Clinical Efficacy of PD-1/PD-L1 Inhibitors in Advanced Cancers (Meta-Analysis Data)
| Parameter | Value | 95% Confidence Interval (CI) | Note |
| Overall Response Rate (ORR) | |||
| Mean ORR (All Trials) | 19.56% | 15.09% - 24.03% | Meta-analysis of 91 clinical trials.[22] |
| PD-1 Inhibitors | 21.65% | - | Statistically better than PD-L1 inhibitors.[23] |
| PD-L1 Inhibitors | 17.60% | - | [23] |
| Overall Survival (OS) | |||
| Hazard Ratio (HR) vs. Conventional Treatment | 0.69 | 0.64 - 0.74 | Represents a 31% reduction in the risk of death.[24] |
| HR in PD-L1 ≥10% Tumors | 0.49 | 0.38 - 0.62 | Stronger benefit in patients with higher PD-L1 expression.[24] |
| HR in PD-L1 <10% Tumors | 0.82 | 0.70 - 0.97 | Benefit also observed in patients with lower PD-L1 expression.[24] |
| Duration of Response (DOR) | |||
| Median DOR (All Trials) | 10.65 months | 7.78 - 13.52 months | [22] |
Experimental Protocols
A variety of in vitro and in vivo assays are essential for the discovery, characterization, and preclinical evaluation of PD-1 inhibitors.
PD-1/PD-L1 Blockade Bioassay
Objective: To measure the potency of a test article (e.g., antibody) in blocking the PD-1/PD-L1 interaction and restoring T cell activation in a controlled, cell-based system.
Methodology: This assay typically uses two engineered cell lines:
-
PD-1 Effector Cells: Jurkat T cells engineered to express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
PD-L1 aAPC Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell activating ligand.[25]
Protocol Outline:
-
Cell Culture: Culture the PD-1 Effector and PD-L1 aAPC cells according to supplier instructions.[26]
-
Assay Setup:
-
Incubation: Incubate the plate for 6-20 hours at 37°C in a 5% CO2 incubator to allow for T cell activation.[27]
-
Readout:
-
Add a luciferase detection reagent to each well.
-
Measure the resulting luminescence using a luminometer.[25]
-
-
Data Analysis: The luminescence signal is proportional to T cell activation. Plot the signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximal T cell activation.
T Cell Activation and Proliferation Assay
Objective: To assess the ability of a PD-1 inhibitor to enhance T cell activation and proliferation in response to TCR stimulation, often using primary human T cells.
Methodology: Primary T cells are stimulated in vitro in the presence or absence of the PD-1 inhibitor. Activation is measured by the expression of cell surface markers (e.g., CD69, CD25) or cytokine production (e.g., IL-2, IFN-γ), while proliferation is measured by dye dilution or MTT assay.[28][29]
Protocol Outline (Antibody Stimulation Method):
-
Plate Coating:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. T cells can be further purified if required. Resuspend cells in complete culture medium.[30]
-
Assay Setup:
-
Add the cell suspension (e.g., 1 x 106 cells/mL) to the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody (co-stimulus) to the wells.
-
Add serial dilutions of the test PD-1 inhibitor.
-
-
Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.[28]
-
Readout & Analysis:
-
Cytokine Production: Collect the culture supernatant and measure IL-2 or IFN-γ concentration using ELISA.
-
Activation Markers: Harvest the cells, stain with fluorescently labeled antibodies against CD3, CD8, and an activation marker like CD69, and analyze by flow cytometry.
-
Proliferation (MTT Assay): Add MTT reagent to the wells, incubate for 4 hours, then add a lysing solution. Read the absorbance at 570 nm the next day. Increased absorbance correlates with increased cell number/proliferation.[29]
-
In Vivo Syngeneic Mouse Tumor Models
Objective: To evaluate the anti-tumor efficacy of a PD-1 inhibitor in an immunocompetent animal model.
Methodology: A mouse cancer cell line (e.g., MC38 colon adenocarcinoma, B16 melanoma) is implanted into a mouse strain with a compatible genetic background (e.g., C57BL/6). Once tumors are established, mice are treated with the PD-1 inhibitor, and tumor growth and survival are monitored.[31][32]
Protocol Outline:
-
Tumor Implantation: Subcutaneously inject a suspension of syngeneic tumor cells (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).[33]
-
Tumor Growth Monitoring: Monitor mice regularly and measure tumor volume using calipers.
-
Treatment: When tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[31]
-
Treatment Group: Administer the PD-1 inhibitor (e.g., anti-mouse PD-1 antibody, clone RMP1-14) via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Control Group: Administer a corresponding isotype control antibody.
-
-
Efficacy Readouts:
-
Tumor Growth: Continue to measure tumor volume throughout the study. Plot the mean tumor volume for each group over time to assess tumor growth inhibition.
-
Survival: Monitor mice for survival. The endpoint may be when tumors reach a maximum allowable size. Generate Kaplan-Meier survival curves to compare survival between groups.[34]
-
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cell numbers, activation status) by flow cytometry or immunohistochemistry.
Caption: Typical Experimental Workflow for PD-1 Inhibitor Development.
References
- 1. PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. What are PD-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of PD-1/PD-L1 inhibitors against pretreated advanced cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD1/SHP-2 interaction - Navinci [navinci.se]
- 12. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajsep.asmepress.com [ajsep.asmepress.com]
- 14. PI3K/AKT/mTOR and PD‑1/CTLA‑4/CD28 pathways as key targets of cancer immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Looking for the Optimal PD-1/PD-L1 Inhibitor in Cancer Treatment: A Comparison in Basic Structure, Function, and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abmole.com [abmole.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]
- 24. Clinical and molecular characteristics associated with the efficacy of PD-1/PD-L1 inhibitors for solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PD-1 PD-L1 Blockade Bioassay Protocol [promega.sg]
- 26. benchchem.com [benchchem.com]
- 27. worldwide.promega.com [worldwide.promega.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. T cell Activation Protocol - 每日生物评论 [bio-review.com]
- 30. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 31. aacrjournals.org [aacrjournals.org]
- 32. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 33. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
The Role of iPD1 in Enterococcus faecalis Conjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of the peptide inhibitor iPD1 in the pheromone-inducible conjugation of the pPD1 plasmid in Enterococcus faecalis (formerly Streptococcus faecalis). This system of bacterial communication and horizontal gene transfer is a critical mechanism for the spread of antibiotic resistance and virulence factors. Understanding the molecular intricacies of its regulation, particularly the inhibitory function of iPD1, offers potential avenues for the development of novel antimicrobial strategies.
Overview of the pPD1 Conjugation System
The conjugative transfer of the bacteriocin-encoding plasmid pPD1 in Enterococcus faecalis is a tightly regulated process mediated by a peptide signaling system. Plasmid-free recipient cells secrete a small signaling peptide, the sex pheromone cPD1.[1][2] Donor cells, which harbor the pPD1 plasmid, can sense cPD1 in their environment. This detection triggers a cascade of gene expression leading to the synthesis of aggregation substance on the donor cell surface.[1][3] This substance facilitates the formation of mating aggregates between donor and recipient cells, which in turn enables the high-frequency transfer of the pPD1 plasmid.[1][4]
To prevent self-induction and wasteful expression of the conjugation machinery, donor cells have evolved two key mechanisms. First, they exhibit a "pheromone shutdown" function, which reduces their own production of cPD1.[1][5] Second, and the focus of this guide, they produce and secrete a competitive peptide inhibitor, iPD1.[1][2][6]
The Molecular Mechanism of iPD1 Inhibition
iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH.[7] It functions as a competitive antagonist to the cPD1 pheromone.[1][2] Both cPD1 and iPD1 are taken into the donor cell cytoplasm where they interact with the key intracellular regulatory protein, TraA.[1][2][8]
TraA acts as a negative regulator, or repressor, of the conjugation pathway.[2][9] In the absence of the pheromone cPD1, TraA is active and prevents the expression of the genes required for conjugation. When recipient-secreted cPD1 enters the donor cell, it binds to TraA, inactivating its repressor function and thereby inducing the conjugation cascade.
The inhibitor peptide, iPD1, also binds to TraA at the same site as cPD1.[1][2] By competing with cPD1 for binding to TraA, iPD1 effectively blocks the induction of conjugation.[1][2] This ensures that donor cells do not initiate the energetically costly process of conjugation in the absence of a high enough concentration of pheromone from nearby recipients, or in a population of other donor cells.
Key Regulatory Proteins
-
TraA: A 38-kDa cytoplasmic protein that acts as the intracellular receptor for both cPD1 and iPD1.[1][2] It functions as a repressor of the conjugation pathway. Disruption of the traA gene leads to a constitutive clumping phenotype and pheromone-independent plasmid transfer.[1][2]
-
TraC: A 61-kDa protein with homology to oligopeptide-binding proteins.[2][5] It is located on the cell surface and is thought to function as a non-specific, initial binding protein for various pheromones and inhibitors, including cPD1 and iPD1, facilitating their transport into the cell.[1][8] Disruption of traC results in reduced sensitivity to cPD1.[4][5]
-
TraB: This protein is involved in the "pheromone shutdown" mechanism, reducing the production of cPD1 in donor cells.[4][5][9]
Quantitative Data on iPD1 and cPD1 Interactions
The following table summarizes key quantitative data related to the pPD1 conjugation system.
| Parameter | Value | Reference |
| Amino Acid Sequence of iPD1 | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [7] |
| Molecular Weight of iPD1 | 828 | [6] |
| Dissociation Constant (Kd) of TraA for [3H]cPD1 | 0.49 ± 0.08 nM | [1][8] |
| Minimum cPD1 Concentration for Mating Aggregate Induction | ~0.1 nM | [1] |
| cPD1 Concentration in Recipient Culture Broth | 0.5 to 2.5 nM | [1] |
| Pheromone/Inhibitor Ratio for Inhibition of cPD1 Activity | Approximately 1:1 | [2] |
Experimental Protocols
Pheromone Induction and Conjugation Assay
This protocol is a standard method for assessing the induction of conjugation by cPD1 and its inhibition by iPD1.
Materials:
-
Donor strain: E. faecalis harboring the pPD1 plasmid.
-
Recipient strain: Plasmid-free E. faecalis resistant to an antibiotic not encoded by pPD1 (e.g., rifampicin).
-
Brain Heart Infusion (BHI) broth and agar.
-
Synthetic cPD1 and iPD1 peptides.
-
Appropriate antibiotics for selection.
Procedure:
-
Culture Preparation: Inoculate donor and recipient strains in BHI broth (with appropriate antibiotics for the donor) and incubate overnight at 37°C.[10]
-
Induction:
-
Dilute the overnight donor culture 1:10 in fresh BHI broth.
-
For induction, add synthetic cPD1 to a final concentration of 1-10 ng/ml.
-
For inhibition studies, add synthetic iPD1 at varying concentrations along with a fixed concentration of cPD1.
-
Incubate the induced donor culture at 37°C for 45-90 minutes to allow for the expression of aggregation substance. Visual clumping of the culture is an indicator of induction.
-
-
Mating:
-
Selection of Transconjugants:
-
After mating, vortex the cell mixture vigorously to break up aggregates.
-
Prepare serial dilutions of the mating mixture in a suitable buffer (e.g., PBS).
-
Plate the dilutions onto selective agar plates containing antibiotics to select for recipient cells that have acquired the pPD1 plasmid (e.g., rifampicin and an antibiotic marker from pPD1).
-
Also, plate dilutions onto plates selective for the donor and recipient strains separately to determine their initial concentrations.
-
-
Quantification:
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on each plate.
-
Calculate the conjugation frequency as the number of transconjugants per donor or per recipient cell.
-
Visualizations
Signaling Pathway of iPD1 and cPD1
Caption: Signaling pathway of cPD1 induction and iPD1 inhibition.
Experimental Workflow for Conjugation Assay
Caption: Workflow for a typical E. faecalis conjugation experiment.
Logical Relationship of Regulatory Components
References
- 1. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 6. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic analysis of plasmid-specific pheromone signaling encoded by pPD1 in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. E_faecalis_conjugation_HR [protocols.io]
- 11. ProtocolsConjugation < Lab < TWiki [barricklab.org]
An In-depth Technical Guide on a Representative Octapeptide Inhibitor of Programmed Death-1 (PD-1)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The terms "iPD1" and "cPD1" as an octapeptide inhibitor and its target in the context of the PD-1/PD-L1 immunotherapy pathway are not standard nomenclature found in peer-reviewed literature. The primary scientific finding for an octapeptide named "iPD1" relates to its function as a sex pheromone inhibitor in Streptococcus faecalis, where it inhibits the activity of the sex pheromone cPD1[1]. This guide will, therefore, focus on a representative octapeptide inhibitor of the human PD-1 receptor, a critical immune checkpoint protein in cancer therapy. The data and methodologies presented are synthesized from publicly available research on various peptide-based PD-1 inhibitors.
Introduction: The Rationale for Peptide-Based PD-1 Inhibition
The interaction between the programmed cell death protein 1 (PD-1) receptor on activated T cells and its ligand, programmed death-ligand 1 (PD-L1), expressed on tumor cells, is a major mechanism of immune evasion in cancer.[2][3] By binding to PD-1, PD-L1 triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to escape immune surveillance.[2][4] Monoclonal antibodies that block the PD-1/PD-L1 interaction have shown significant clinical success.[5][6] However, challenges such as high manufacturing costs, potential immunogenicity, and poor tissue penetration have driven the exploration of alternative therapeutic modalities, including small molecule and peptide inhibitors.[7]
Octapeptides, short chains of eight amino acids, offer a compelling alternative. They can be designed to have high specificity and affinity for their targets, are generally less immunogenic than antibodies, and can be chemically synthesized, potentially reducing production costs.[8][9] This guide provides a technical overview of the core data, experimental protocols, and signaling pathways relevant to the development of a representative octapeptide inhibitor of PD-1.
Mechanism of Action
The representative octapeptide inhibitor is designed to physically obstruct the binding of PD-L1 to the PD-1 receptor. By binding to a key region on the PD-1 surface, the peptide prevents the formation of the PD-1/PD-L1 complex, thereby blocking the downstream inhibitory signaling cascade.[10] This restores the cytotoxic function of T cells, enabling them to recognize and eliminate tumor cells.[8][9]
Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition by a representative octapeptide.
References
- 1. Sex Pheromone Inhibitor iPD1 peptide [novoprolabs.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Mechanism of action of PD-1 receptor/ligand targeted cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD-1-Targeted Discovery of Peptide Inhibitors by Virtual Screening, Molecular Dynamics Simulation, and Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Discovery of peptide inhibitors targeting human programmed death 1 (PD-1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design and development of a peptide inhibitor for the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Underpinnings of iPD1 Production in pPD1-Harboring Enterococcus faecalis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The production of the inhibitor peptide iPD1 is a critical regulatory mechanism in the pheromone-inducible conjugation system of the Enterococcus faecalis plasmid pPD1. This technical guide provides a comprehensive overview of the genetic basis of iPD1 production, detailing the molecular components, regulatory pathways, and experimental methodologies used to elucidate these processes. Quantitative data are summarized, and key experimental protocols are described to facilitate further research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of bacterial communication and plasmid transfer.
Introduction
Enterococcus faecalis is a commensal bacterium of the gastrointestinal tract that can also act as an opportunistic pathogen. Its ability to acquire and disseminate virulence factors and antibiotic resistance genes is often mediated by conjugative plasmids. The pPD1 plasmid is a pheromone-responsive plasmid that encodes a bacteriocin and utilizes a sophisticated cell-to-cell communication system to regulate its transfer. Plasmid-free recipient cells release a peptide sex pheromone, cPD1, which induces a mating response in pPD1-harboring donor cells. To prevent self-induction, donor cells produce a competitive inhibitor peptide, iPD1. This guide focuses on the genetic basis of iPD1 production and its role in the regulation of pPD1 conjugation.
Genetic Organization of the pPD1 Regulatory Locus
The genes responsible for the regulation of the cPD1 pheromone response, including the production of iPD1, are clustered in a specific locus on the pPD1 plasmid. A 5.4-kb EcoRV-HincII segment of pPD1 contains the key regulatory genes organized as traC-traB-traA-ipd.[1]
-
ipd : This gene encodes the precursor of the iPD1 inhibitor peptide. The primary transcript is a 21-amino acid peptide, from which the C-terminal eight residues constitute the mature iPD1 peptide.[1]
-
traA : This gene encodes the TraA protein, a key intracellular receptor and negative regulator of the pheromone response.[2][3]
-
traB : The TraB protein is involved in the shutdown of endogenous cPD1 production in donor cells.[1]
-
traC : This gene encodes the TraC protein, a surface-localized pheromone-binding protein that increases the sensitivity of the donor cell to exogenous cPD1.[1][4]
The iPD1 Signaling Pathway and Regulation
The production of iPD1 is tightly regulated through a complex interplay of the cPD1 pheromone and the TraA protein.
In the absence of the cPD1 pheromone, the TraA protein acts as a repressor. It binds to specific sites in the intergenic region between the traA and ipd genes, downregulating the transcription of ipd and upregulating its own transcription.[2]
When a pPD1-harboring donor cell encounters a recipient cell, it is exposed to the cPD1 pheromone. cPD1 is transported into the donor cell, where it binds to the TraA protein.[2][4] This binding event induces a conformational change in the TraA protein, altering its DNA-binding activity. Specifically, the cPD1-bound TraA complex upregulates the transcription of the ipd gene, leading to increased production of the iPD1 inhibitor peptide.[2] Concurrently, the transcription of the traA gene is downregulated.[2]
The produced iPD1 peptide is then secreted from the donor cell and acts as a competitive antagonist to cPD1, preventing self-induction of the mating response.[2][4]
References
- 1. Cloning and characterization of a region of Enterococcus faecalis plasmid pPD1 encoding pheromone inhibitor (ipd), pheromone sensitivity (traC), and pheromone shutdown (traB) genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The traA gene of the Enterococcus faecalis conjugative plasmid pPD1 encodes a negative regulator for the pheromone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of the iPD1 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of the iPD1 peptide, a sex pheromone inhibitor produced by donor strains of Enterococcus faecalis (formerly Streptococcus faecalis) harboring the pPD1 plasmid. The document details the peptide's physical and chemical properties, the experimental methodologies employed for its structural determination, and its role in the bacterial signaling pathway.
Peptide Identification and Properties
The iPD1 peptide was first isolated and characterized in 1987. It functions as a competitive inhibitor of the sex pheromone cPD1, playing a crucial role in the regulation of conjugative plasmid transfer in Enterococcus faecalis.[1][2] The fundamental properties of the iPD1 peptide are summarized in the table below.
| Property | Value | Source |
| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [1][2] |
| Molecular Weight | 828 Da | [1][3] |
| Molecular Formula | C39H72N8O11 | |
| Source Organism | Enterococcus faecalis (donor strains with pPD1 plasmid) | [1][2] |
| Function | Inhibitor of the cPD1 sex pheromone | [1][2] |
Experimental Protocols for Structural Elucidation
The primary structure of the iPD1 peptide was determined using a combination of amino acid analysis and sequential degradation, with subsequent confirmation by total synthesis.
Isolation and Purification of iPD1
The initial step in the structural elucidation of iPD1 was its isolation from the culture supernatant of Enterococcus faecalis strain 39-5Sa, which harbors the bacteriocin plasmid pPD1.[2] The inhibitory activity of the purified fractions was monitored using a bioassay that measured the inhibition of the cPD1-induced mating response.[2]
Experimental Workflow for iPD1 Isolation
Amino Acid Sequence Analysis
The amino acid sequence of the purified iPD1 peptide was determined by a manually operated Edman degradation method.[2] This classical technique involves the sequential removal and identification of the N-terminal amino acid residue.
Protocol for Edman Degradation:
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) at the N-terminal amino group under alkaline conditions to form a phenylthiocarbamyl-peptide (PTC-peptide).
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.
-
Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by heating in an aqueous acid.
-
Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known PTH-amino acid standards.[2]
-
Repetition: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.
Confirmation by Total Synthesis
To unambiguously confirm the determined primary structure, the octapeptide with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH was chemically synthesized.[2] The synthetic peptide was then compared to the naturally isolated iPD1. The two were found to have identical biological activity and chromatographic behavior, thus confirming the correctness of the elucidated sequence.[2]
Signaling Pathway of cPD1 and iPD1
The iPD1 peptide is a key component of a signaling pathway that regulates conjugative transfer of the pPD1 plasmid in Enterococcus faecalis. It acts as a competitive inhibitor to the sex pheromone cPD1.
The signaling mechanism involves the following key steps:
-
Pheromone Secretion: Plasmid-free recipient cells secrete the cPD1 sex pheromone.
-
Pheromone Uptake: Donor cells, which harbor the pPD1 plasmid, can take up the extracellular cPD1.
-
Intracellular Binding and Signaling: Inside the donor cell, cPD1 binds to its specific intracellular receptor, the TraA protein. This binding event initiates a signaling cascade that leads to the expression of aggregation substance on the cell surface, promoting conjugation.[4][5]
-
Inhibition by iPD1: Donor cells also produce and secrete the iPD1 inhibitor peptide. iPD1 is also internalized by the donor cell and competes with cPD1 for binding to the TraA receptor.[4] By acting as an antagonist, iPD1 blocks the signaling cascade and prevents the induction of conjugation.[4][5]
-
Role of TraC: The pPD1 plasmid also encodes an extracellular pheromone-binding protein called TraC. TraC is less specific than TraA and can bind to cPD1 and iPD1, as well as other related pheromones and inhibitors.[4][5] It is thought to support the donor cells in receiving the cPD1 signal.[5]
cPD1/iPD1 Signaling Pathway
Conclusion
The structural elucidation of the iPD1 peptide, accomplished through classical biochemical techniques, has provided fundamental insights into a key regulatory mechanism of bacterial conjugation. The determination of its primary amino acid sequence has been pivotal in understanding its function as a competitive inhibitor in the cPD1/iPD1 signaling pathway. While advanced three-dimensional structural information from techniques like NMR spectroscopy or X-ray crystallography is not available, the established primary structure and its role in the signaling cascade offer a solid foundation for further research in bacterial communication and plasmid transfer.
References
- 1. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Isolation and structure of the sex pheromone inhibitor, iPD1, excreted by Streptococcus faecalis donor strains harboring plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate relationship between iPD1 and the pPD1 plasmid: A technical guide for researchers
An in-depth exploration of the molecular mechanisms governing pheromone-inducible conjugation in Enterococcus faecalis, focusing on the inhibitory peptide iPD1 and its target, the pPD1 plasmid's regulatory machinery.
This technical guide provides a comprehensive overview of the iPD1 peptide and its crucial role in modulating the transfer of the pPD1 plasmid in Enterococcus faecalis. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions, presents key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
Introduction: Pheromone-Regulated Plasmid Transfer
The pPD1 plasmid is a conjugative plasmid found in Enterococcus faecalis that encodes for bacteriocin production.[1] Its transfer from a donor to a recipient cell is a tightly regulated process, initiated by a small signaling peptide, the sex pheromone cPD1, which is secreted by plasmid-free recipient cells.[2] Upon sensing cPD1, donor cells activate a cascade of gene expression leading to the production of an aggregation substance, which facilitates the cell-to-cell contact necessary for plasmid transfer.[2]
To prevent uncontrolled conjugation, donor cells have evolved a sophisticated inhibitory system. This system is primarily mediated by iPD1, a small peptide inhibitor that acts as a competitive antagonist to the cPD1 pheromone.[2] This guide will dissect the molecular interplay between iPD1, its target protein TraA, and the regulatory circuits of the pPD1 plasmid.
Key Molecular Players
The regulation of pPD1 conjugation involves a cast of key proteins and peptides encoded by the plasmid itself.
-
pPD1 Plasmid: A 59 kb conjugative plasmid carrying genes for bacteriocin production and pheromone-inducible conjugation.[3]
-
cPD1 (Pheromone): An octapeptide pheromone secreted by recipient E. faecalis cells that induces the conjugation process.
-
iPD1 (Inhibitor): An octapeptide inhibitor produced by donor cells harboring the pPD1 plasmid. Its amino acid sequence is H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH.[4]
-
TraA: An intracellular receptor protein encoded by the traA gene on the pPD1 plasmid. It acts as the primary sensor for both cPD1 and iPD1.[2]
-
TraC: A surface-associated protein encoded by the traC gene on the pPD1 plasmid, which is thought to be involved in the initial binding and import of cPD1.[5]
-
TraB: A protein encoded by the traB gene on the pPD1 plasmid that is involved in the "pheromone shutdown" mechanism, which represses the production of cPD1 in donor cells.[6]
-
Aggregation Substance (AS): A surface protein whose expression is induced by cPD1, mediating the clumping of donor and recipient cells. The gene for the pPD1 aggregation substance is designated asp1.[7]
Quantitative Data Summary
The interaction between the pheromone, inhibitor, and the TraA receptor is characterized by high affinity and specificity. The following table summarizes the available quantitative data on these interactions.
| Interacting Molecules | Parameter | Value | Reference |
| [3H]cPD1 and TraA | Dissociation Constant (Kd) | 0.49 ± 0.08 nM | [5] |
Signaling Pathways and Regulatory Mechanisms
The decision to initiate conjugation is controlled by a finely tuned signaling pathway that integrates both positive (cPD1) and negative (iPD1) signals.
Pheromone Sensing and Inhibition
The signaling cascade begins with the interaction of the extracellular pheromone cPD1 with the donor cell. The surface-bound TraC protein is believed to facilitate the uptake of cPD1 into the cytoplasm. Once inside, cPD1 binds to the intracellular receptor TraA. This binding event triggers a conformational change in TraA, converting it from a repressor to an activator of transcription.
In the absence of cPD1, or in the presence of iPD1, TraA remains in its repressor state. iPD1, produced by the donor cell, also enters the cytoplasm and competes with cPD1 for binding to TraA.[2] By binding to TraA, iPD1 prevents the conformational change required for transcriptional activation, thus inhibiting the conjugation cascade.
Transcriptional Regulation by TraA
TraA exerts its regulatory function by binding to a specific region on the pPD1 plasmid DNA, located in the intergenic region between the traA and ipd genes. In its inactive (iPD1-bound or unbound) state, TraA acts as a repressor, preventing the transcription of genes required for conjugation. Upon binding cPD1, the conformational change in TraA alters its interaction with the DNA, leading to the derepression and activation of target gene transcription. This includes the upregulation of genes responsible for the production of aggregation substance.[1]
References
- 1. Functional analysis of TraA, the sex pheromone receptor encoded by pPD1, in a promoter region essential for the mating response in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Sex Pheromone Inhibitor iPD1 peptide [novoprolabs.com]
- 5. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the determinant (traB) encoding sex pheromone shutdown by the hemolysin/bacteriocin plasmid pAD1 in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional control of sex-pheromone-inducible genes on plasmid pAD1 of Enterococcus faecalis and sequence analysis of a third structural gene for (pPD1-encoded) aggregation substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Isolation of iPD1 from Enterococcus faecalis Cultures
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enterococcus faecalis (formerly Streptococcus faecalis) is a commensal bacterium of the gastrointestinal tract that can also act as an opportunistic pathogen. Certain strains of E. faecalis harbor conjugative plasmids that are transferred to plasmid-free recipient cells in response to peptide sex pheromones. The pPD1 plasmid is one such element, and its transfer is induced by the pheromone cPD1. Donor cells containing pPD1 also produce a competitive peptide inhibitor, iPD1, to prevent self-induction. iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH and a molecular weight of 828 Da[1][2]. This document provides a detailed protocol for the isolation and purification of iPD1 from E. faecalis cultures.
Data Presentation
Table 1: Properties of the iPD1 Peptide
| Property | Value | Reference |
| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [1][2] |
| Molecular Weight | 828 Da | [1][2] |
| Precursor Peptide | 21 amino acids | [3][4] |
| Gene | ipd on plasmid pPD1 | [3][4] |
Table 2: Recommended Strains and Culture Media
| Component | Description |
| Bacterial Strain | Enterococcus faecalis OG1X harboring the pPD1 plasmid. |
| Culture Medium | Brain Heart Infusion (BHI) broth. |
Experimental Protocols
Culture of Enterococcus faecalis for iPD1 Production
This protocol describes the culture of E. faecalis (pPD1) to generate a supernatant rich in the iPD1 peptide.
Materials:
-
Enterococcus faecalis strain OG1X containing the pPD1 plasmid
-
Brain Heart Infusion (BHI) broth
-
Sterile culture flasks
-
Incubator (37°C)
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Inoculate a single colony of E. faecalis (pPD1) into a starter culture of 10 mL of BHI broth.
-
Incubate the starter culture overnight at 37°C without shaking.
-
Use the overnight culture to inoculate a larger volume of BHI broth (e.g., 1 L) at a 1:100 dilution.
-
Incubate the large culture at 37°C without shaking until it reaches the late stationary phase (approximately 16-18 hours). Pheromone and inhibitor production is typically highest during this phase.
-
Harvest the bacterial cells by centrifugation at 7,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the secreted iPD1 peptide.
-
Filter-sterilize the supernatant through a 0.22 µm pore size filter to remove any remaining bacteria.
-
The sterile supernatant can be stored at -20°C or processed immediately for iPD1 purification.
Purification of iPD1 from Culture Supernatant
This protocol outlines the purification of iPD1 from the prepared culture supernatant using solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Sterile culture supernatant containing iPD1
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
-
RP-HPLC system with a C18 column (e.g., Pegasil ODS)
-
Lyophilizer
Procedure:
Part A: Solid-Phase Extraction (SPE) - Initial Cleanup and Concentration
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of ultrapure water.
-
Load the filter-sterilized culture supernatant onto the conditioned C18 cartridge. The hydrophobic iPD1 peptide will bind to the C18 stationary phase.
-
Wash the cartridge with 10 mL of water containing 0.1% TFA to remove salts and other hydrophilic impurities.
-
Elute the bound peptides with 5 mL of 60% acetonitrile in 0.1% TFA.
-
Collect the eluate and concentrate it by vacuum centrifugation or lyophilization.
Part B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Reconstitute the concentrated peptide fraction from the SPE step in a small volume of mobile phase A (e.g., 500 µL of 0.1% TFA in water).
-
Set up the RP-HPLC system with a C18 column.
-
Equilibrate the column with mobile phase A (0.1% TFA in water).
-
Inject the reconstituted sample onto the column.
-
Elute the peptides using a linear gradient of mobile phase B (0.1% TFA in acetonitrile). A suggested gradient is from 20% to 50% mobile phase B over 30 minutes at a flow rate of 1 mL/min[5].
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the peaks. The retention time of iPD1 will need to be determined, potentially by comparing to a synthetic standard if available.
-
Analyze the collected fractions for iPD1 activity using a bioassay (e.g., inhibition of cPD1-induced clumping of a recipient strain) or by mass spectrometry to confirm the presence of the peptide with a molecular weight of 828 Da.
-
Pool the fractions containing pure iPD1.
-
Lyophilize the pooled fractions to obtain the purified iPD1 peptide as a powder.
Signaling Pathway and Experimental Workflow Diagrams
Caption: cPD1/iPD1 Signaling Pathway in E. faecalis.
Caption: Experimental Workflow for iPD1 Isolation.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Analysis of expression of prgX, a key negative regulator of the transfer of the Enterococcus faecalis pheromone-inducible plasmid pCF10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
Solid-Phase Synthesis of the iPD1 Octapeptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iPD1 octapeptide is a crucial signaling molecule in the bacterium Enterococcus faecalis. It functions as a competitive inhibitor of the sex pheromone cPD1, playing a key role in regulating the transfer of the pPD1 plasmid. Understanding the synthesis and biological activity of iPD1 is of significant interest for research into bacterial communication and the development of novel antimicrobial strategies. This application note provides a detailed protocol for the solid-phase synthesis of the iPD1 octapeptide (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for its cleavage, purification, and characterization.
Physicochemical Properties of iPD1
| Property | Value | Reference |
| Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [1] |
| Molecular Formula | C₃₉H₇₂N₈O₁₁ | [1] |
| Molecular Weight | 829.05 g/mol | [1] |
| Theoretical pI | 7.0 | [1] |
| Grand Average of Hydropathicity (GRAVY) | 2.55 | [1] |
Solid-Phase Peptide Synthesis (SPPS) of iPD1
The synthesis of iPD1 is performed on a solid support resin, allowing for the stepwise addition of amino acids in a C-terminal to N-terminal direction. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the Fmoc group, and reactive side chains are protected by acid-labile tert-butyl (tBu) groups.
Materials and Reagents
| Reagents | Equipment |
| Fmoc-Ser(tBu)-Wang resin | Solid-phase peptide synthesis vessel |
| Fmoc-Ala-OH | Shaker |
| Fmoc-Leu-OH | Syringe with a filter |
| Fmoc-Ile-OH | Vacuum manifold |
| Fmoc-Thr(tBu)-OH | Lyophilizer |
| Fmoc-Val-OH | High-Performance Liquid Chromatography (HPLC) system |
| N,N'-Diisopropylcarbodiimide (DIC) | Mass Spectrometer (MS) |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | |
| 20% (v/v) Piperidine in DMF | |
| N,N-Dimethylformamide (DMF) | |
| Dichloromethane (DCM) | |
| Diethyl ether | |
| Trifluoroacetic acid (TFA) | |
| Triisopropylsilane (TIS) | |
| 1,2-Ethanedithiol (EDT) | |
| Water (H₂O) |
Experimental Protocols
Resin Swelling and Fmoc Deprotection
-
Place 0.1 mmol of Fmoc-Ser(tBu)-Wang resin into a solid-phase synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Amino Acid Coupling
-
In a separate vial, dissolve 0.5 mmol of the next Fmoc-amino acid (Fmoc-Val-OH) and 0.5 mmol of Oxyma in 2 mL of DMF.
-
Add 0.5 mmol of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, repeat the coupling step.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Chain Elongation
Repeat steps 1 (Fmoc Deprotection) and 2 (Amino Acid Coupling) for each subsequent amino acid in the iPD1 sequence: Leu, Thr(tBu), Leu, Ile, Leu, and Ala.
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection, wash the resin with DMF, DCM, and finally with diethyl ether, and then dry the resin under vacuum.
-
Prepare a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% EDT, and 2.5% H₂O.
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA.
-
Precipitate the crude peptide by adding the combined filtrate to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column. A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the pure peptide.
-
Confirm the molecular weight of the purified peptide using mass spectrometry.
-
Lyophilize the pure fractions to obtain the final iPD1 peptide as a white powder.
Quantitative Data (Representative)
The following table presents representative data for the solid-phase synthesis of an octapeptide similar to iPD1. Actual results may vary depending on the specific synthesis conditions and equipment used.
| Parameter | Result |
| Crude Peptide Yield | 75-85% |
| Purity after Cleavage (by HPLC) | 60-70% |
| Purified Peptide Yield | 25-35% |
| Final Purity (by HPLC) | >98% |
| Expected Mass (Monoisotopic) | 828.53 Da |
| Observed Mass (ESI-MS) | 829.54 [M+H]⁺ |
Diagrams
Caption: Workflow for the solid-phase synthesis of iPD1.
Caption: iPD1 signaling pathway in Enterococcus faecalis.
References
Application Note: High-Efficiency Purification of the Synthetic Octapeptide iPD1 using Reversed-Phase HPLC
For Research, Scientific, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of the synthetic hydrophobic octapeptide, Sex Pheromone Inhibitor iPD1 (Sequence: H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH), using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Given the therapeutic and research interest in molecules modulating signaling pathways, obtaining high-purity peptides is critical. The described protocol is optimized for hydrophobic peptides, ensuring high recovery and final purity exceeding 97%. This document provides a comprehensive workflow, from sample preparation to post-purification analysis, and includes detailed experimental parameters suitable for researchers in drug development and peptide chemistry.
Introduction
The this compound is an octapeptide produced by Streptococcus faecalis strains that harbor the pPD1 bacteriocin plasmid.[1] It functions by inhibiting the activity of the sex pheromone cPD1.[1][2] Structurally, iPD1 is a short peptide with the sequence H-ALILTLVS-OH, a molecular weight of approximately 829.05 Da, and a Grand Average of Hydropathicity (GRAVY) score of 2.55, indicating a significantly hydrophobic nature.[1]
Following solid-phase peptide synthesis (SPPS), the crude product contains the target iPD1 peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected molecules.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for purifying synthetic peptides due to its high resolving power.[4][5] The method separates molecules based on their hydrophobicity, making it ideal for purifying peptides like iPD1.[6] This protocol employs a C8 stationary phase, which is less retentive than the common C18 phase, to improve recovery of the hydrophobic iPD1 peptide, and uses a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, symmetrical peaks.[7]
Experimental Workflow
The overall workflow for the purification of iPD1 is depicted below. It begins with the analysis of the crude peptide, followed by method development, preparative purification, and finally, analysis of the purified fractions and lyophilization.
Caption: Experimental workflow for iPD1 purification.
Data Presentation
Successful peptide purification is evaluated based on purity, recovery rate, and loading capacity. While specific data for iPD1 is proprietary, the following table summarizes representative quantitative results from the preparative RP-HPLC purification of a synthetic 26-residue antimicrobial peptide, demonstrating the impact of column size and sample load on product recovery.[1] This data serves as a practical guide for what can be expected during the purification of short-to-medium length synthetic peptides.
| Column Type (ID) | Sample Load (mg) | Purified Product (mg) | Product Recovery (%) | Final Purity (%) |
| Semi-Preparative (9.4 mm) | 200.0 | 66.0 | 88.0 | >98 |
| Semi-Preparative (9.4 mm) | 6.0 | 2.2 | 92.7 | >98 |
| Semi-Preparative (9.4 mm) | 1.5 | 0.6 | 92.7 | >98 |
| Semi-Preparative (9.4 mm) | 0.75 | 0.3 | 92.8 | >98 |
| Analytical (4.6 mm) | 6.0 | 1.9 | 83.3 | >98 |
| Analytical (4.6 mm) | 1.5 | 0.5 | 89.1 | >98 |
| Narrowbore (2.1 mm) | 3.0 | 0.9 | 78.0 | >98 |
| Narrowbore (2.1 mm) | 1.5 | 0.5 | 88.1 | >98 |
| Microbore (1.0 mm) | 0.75 | 0.25 | 90.2 | >98 |
Table adapted from a study on a 26-residue synthetic antimicrobial peptide, demonstrating typical recovery rates in preparative RP-HPLC.[1] The purity of iPD1 after a similar process is expected to be ≥97%.[1]
Experimental Protocols
Protocol 1: Sample Preparation for Hydrophobic iPD1 Peptide
-
Initial Solubility Test : Before dissolving the entire batch of crude peptide, test the solubility of a small amount in various solvents. For a hydrophobic peptide like iPD1, suitable solvents include 50% acetonitrile (ACN) in water, or a minimal amount of dimethyl sulfoxide (DMSO).[7]
-
Dissolution : Weigh the crude lyophilized iPD1 peptide. Dissolve it in the minimum necessary volume of the chosen solvent. If using a strong organic solvent like DMSO, ensure the peptide is fully dissolved before the next step.[8]
-
Dilution : Dilute the dissolved peptide solution with Mobile Phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 10 mg/mL).[1] The final concentration of the strong organic solvent should be minimized to prevent peak distortion.[7]
-
Filtration : To remove any particulate matter, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter that is compatible with the solvents used.[9]
Protocol 2: RP-HPLC Method Development and Purification of iPD1
Instrumentation and Materials:
-
HPLC System : A preparative or semi-preparative HPLC system with a gradient pump, a UV detector, and a fraction collector.[9]
-
Column : A C8 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size, 300 Å pore size) is recommended for the hydrophobic iPD1 peptide to reduce strong retention.[7]
-
Mobile Phase A : HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[9]
-
Mobile Phase B : HPLC-grade acetonitrile (ACN) with 0.1% (v/v) TFA.[9]
-
Detection Wavelength : 215-220 nm (for detection of the peptide bond).[4]
Methodology:
-
Column Equilibration : Equilibrate the C8 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes, or until a stable baseline is achieved.[8]
-
Analytical Scouting Run : Inject a small amount (e.g., 20 µL) of the prepared iPD1 sample. Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30 minutes to determine the approximate retention time and acetonitrile concentration at which the iPD1 peptide elutes.[8]
-
Gradient Optimization for Preparative Run : Based on the scouting run, design a shallower gradient focused around the elution point of the iPD1 peak. For example, if the peptide eluted at 45% B in the scouting run, a new gradient for the preparative run could be a linear gradient from 35% to 55% B over 20-30 minutes. A shallower gradient improves the resolution between the target peptide and closely eluting impurities.[4][7]
-
Preparative Purification Run :
-
Load the prepared iPD1 sample onto the equilibrated column.
-
Run the optimized shallow gradient.
-
Monitor the elution profile at 215 nm.
-
Collect fractions (e.g., 1-2 mL per fraction) across the main iPD1 peak and its shoulders using the fraction collector.[4]
-
Protocol 3: Post-Purification Processing
-
Purity Analysis : Analyze each collected fraction using analytical RP-HPLC with the optimized gradient to determine the purity of each fraction.
-
Pooling : Combine the fractions that meet the desired purity specification (e.g., >97%).
-
Lyophilization :
-
Snap-freeze the pooled solution containing the pure iPD1 peptide using liquid nitrogen or a dry ice/ethanol bath.[3]
-
Lyophilize the frozen sample under vacuum until a dry, fluffy powder is obtained. The lyophilization process removes the acetonitrile and water, yielding the purified peptide as a stable TFA salt.[3][10]
-
-
Storage : Store the final lyophilized iPD1 peptide at -20°C or lower in a sealed, dark container to ensure long-term stability.[11]
PD-1/PD-L1 Signaling Pathway
The purification of peptides and proteins related to key biological pathways is often the first step in developing tools to study or modulate them. The PD-1/PD-L1 pathway is a critical immune checkpoint. The binding of PD-L1 (on tumor cells or antigen-presenting cells) to the PD-1 receptor on T-cells initiates an inhibitory signal cascade, suppressing T-cell activation and allowing cancer cells to evade the immune system.
Caption: PD-1/PD-L1 inhibitory signaling pathway.
Conclusion
This application note provides a detailed and optimized protocol for the purification of the hydrophobic octapeptide iPD1 using reversed-phase HPLC. By employing a C8 column and a carefully developed acetonitrile/water gradient with TFA, this method can consistently produce iPD1 at high purity (>97%), suitable for a wide range of research and development applications. The provided workflow, data, and protocols offer a comprehensive guide for scientists aiming to purify iPD1 or other similar hydrophobic synthetic peptides.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. peptide.com [peptide.com]
- 5. agilent.com [agilent.com]
- 6. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. omizzur.com [omizzur.com]
- 11. genscript.com [genscript.com]
Application Notes and Protocols for Developing a Bioassay for PD-1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), an immune checkpoint receptor expressed on activated T and B cells, plays a crucial role in regulating immune responses.[1][2] Its interaction with its ligands, PD-L1 and PD-L2, on adjacent cells inhibits T-cell receptor (TCR) signaling, leading to decreased T-cell proliferation, cytokine production, and survival.[1][3][4] This mechanism is exploited by some cancer cells to evade the immune system.[5] Consequently, blocking the PD-1/PD-L1 interaction with inhibitory molecules (iPD1) has emerged as a promising immunotherapeutic strategy for various cancers.[1][6]
These application notes provide a detailed protocol for a robust and reproducible bioluminescent cell-based bioassay to measure the inhibitory activity of potential iPD1 candidates. The assay utilizes genetically engineered cell lines to mimic the interaction between T cells and antigen-presenting cells (APCs) and quantify the blockade of the PD-1/PD-L1 signaling pathway.[1][7]
Signaling Pathway
The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activation. Upon engagement, the tyrosine residues in the cytoplasmic tail of PD-1 become phosphorylated. This recruits the phosphatases SHP-1 and SHP-2, which in turn dephosphorylate key downstream signaling molecules of the TCR and CD28 pathways, such as ZAP70 and PI3K.[3][8] This ultimately inhibits the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is essential for T-cell activation and effector function.[8]
Experimental Workflow
The PD-1/PD-L1 Blockade Bioassay is a cell-based assay that measures the ability of a test compound to inhibit the PD-1/PD-L1 interaction and restore T-cell activation.[1][7] The assay utilizes two types of engineered cells:
-
PD-1 Effector Cells: Jurkat T cells that co-express human PD-1 and a luciferase reporter gene under the control of an NFAT response element (NFAT-RE).[1][7]
-
PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells that express human PD-L1 and an engineered cell surface protein that activates the T-cell receptor (TCR) in an antigen-independent manner.[1][7]
When these two cell types are co-cultured, the interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low luciferase expression.[1][7] In the presence of an iPD1 compound that blocks this interaction, the inhibitory signal is released, leading to TCR activation and a subsequent increase in luciferase expression, which can be measured as a luminescent signal.[1][7]
Experimental Protocols
Materials and Reagents
-
PD-1 Effector Cells (e.g., Jurkat-PD-1-NFAT-luc)
-
PD-L1 aAPC/CHO-K1 Cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay buffer
-
Test iPD1 compounds
-
Positive control antibody (e.g., Nivolumab, Pembrolizumab)
-
96-well white, flat-bottom assay plates
-
Luciferase assay system (e.g., Bio-Glo™ Luciferase Assay System)
-
Luminometer
Assay Protocol
-
Cell Preparation:
-
Thaw the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the supplier's instructions.
-
Resuspend the cells in the appropriate assay medium to the recommended cell density.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test iPD1 compounds and the positive control antibody in assay medium.
-
Add 25 µL of each dilution to the wells of a 96-well assay plate. Include wells with medium only as a negative control.
-
-
Cell Plating:
-
Add 25 µL of the PD-1 Effector Cell suspension to each well.
-
Add 25 µL of the PD-L1 aAPC/CHO-K1 Cell suspension to each well.
-
The final volume in each well should be 75 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6 hours.
-
-
Luminescence Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 75 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Presentation
The inhibitory activity of the test compounds is determined by measuring the increase in luminescence, which corresponds to the restoration of T-cell activation. The data is typically presented as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.
Table 1: Raw Luminescence Data (Relative Luminescence Units - RLU)
| Compound Concentration (nM) | Test Compound A (RLU) | Test Compound B (RLU) | Nivolumab (RLU) | No Compound Control (RLU) |
| 1000 | 85,670 | 45,210 | 92,340 | 5,120 |
| 100 | 82,340 | 38,980 | 89,760 | 5,120 |
| 10 | 65,430 | 25,670 | 75,430 | 5,120 |
| 1 | 42,110 | 15,320 | 51,230 | 5,120 |
| 0.1 | 15,780 | 8,760 | 25,670 | 5,120 |
| 0.01 | 6,890 | 5,890 | 10,980 | 5,120 |
| 0.001 | 5,230 | 5,340 | 6,120 | 5,120 |
Table 2: Calculated IC50 Values and Signal-to-Background Ratios
| Compound | IC50 (nM) | Max Fold Induction | Signal-to-Background (S/B) Ratio at Max Concentration |
| Test Compound A | 0.85 | 16.7 | 16.7 |
| Test Compound B | 5.2 | 8.8 | 8.8 |
| Nivolumab | 0.28[9] | 18.0 | 18.0 |
| Pembrolizumab | 0.11[9] | 20.5 | 20.5 |
Note: The IC50 values for Nivolumab and Pembrolizumab are representative values from the literature and may vary depending on the specific assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luminescence Signal | - Cell viability is low. | - Ensure proper cell handling and thawing procedures. - Check cell viability before plating. |
| - Inactive luciferase reagent. | - Use fresh or properly stored reagent. | |
| High Background Signal | - Contamination of cell cultures. | - Use aseptic techniques and regularly test for mycoplasma. |
| - Non-specific activation of the reporter. | - Titrate the number of aAPC/CHO-K1 cells. | |
| High Well-to-Well Variability | - Inaccurate pipetting. | - Use calibrated pipettes and ensure proper mixing. |
| - Uneven cell distribution. | - Gently mix cell suspensions before plating. | |
| No Dose-Response | - Compound is inactive. | - Test a different compound. |
| - Incorrect compound concentration range. | - Test a wider range of concentrations. | |
| - Compound is cytotoxic. | - Perform a cell viability assay in parallel. |
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]
- 3. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a robust reporter gene assay to measure the bioactivity of anti-PD-1/anti-PD-L1 therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1 PD-L1 Blockade Bioassay Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
Application Notes and Protocols: The Role of the Immune Deficiency (Imd) Pathway in Microbial Genetics Research
I am unable to provide information on "iPD1" in the context of microbial genetics research as my search results did not yield any relevant information on a molecule or pathway with this specific designation. It is possible that "iPD1" is a new or highly specialized term, or a potential typographical error.
However, based on the context of your request, including "microbial genetics research," "signaling pathways," and "drug development," it is plausible that you may be interested in the Immune deficiency (Imd) pathway . The Imd pathway is a crucial signaling cascade in the innate immune system of insects, playing a vital role in defending against microbial pathogens, particularly Gram-negative bacteria.
Therefore, I have generated the requested Application Notes and Protocols based on the Imd pathway . If "iPD1" refers to a different entity, please provide the correct term, and I will be happy to generate a new response.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Immune deficiency (Imd) pathway is a cornerstone of the humoral innate immune response in insects, most notably studied in the fruit fly Drosophila melanogaster. It is primarily responsible for recognizing and combating Gram-negative bacterial infections. The pathway is initiated by the detection of diaminopimelic acid (DAP)-type peptidoglycan (PGN), a component of the cell walls of Gram-negative bacteria and certain Gram-positive bacteria.[1] Activation of the Imd pathway culminates in the rapid production of a battery of antimicrobial peptides (AMPs), which are effector molecules that directly kill invading microbes.[1] Understanding the genetics and molecular mechanisms of the Imd pathway is crucial for developing novel antimicrobial strategies and for understanding fundamental principles of host-pathogen interactions.
Core Signaling Pathway
The Imd signaling cascade is initiated by the recognition of PGN by Pattern Recognition Receptors (PRRs), such as PGRP-LC and PGRP-LE.[1] This recognition event triggers a series of intracellular protein recruitment and activation steps, involving key components like IMD, FADD, DREDD (a caspase-8 homolog), and the TAK1/TAB2 complex.[1] This ultimately leads to the activation of the IKK (IκB kinase) complex, which then phosphorylates the NF-κB transcription factor Relish.[1] The phosphorylated Relish is cleaved, and its active form translocates to the nucleus to induce the expression of hundreds of genes, including those encoding AMPs.[1]
References
Application Notes and Protocols for Synthetic iPD1 (Inhibitor of PD-1)
For Research Use Only.
Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1), an immune checkpoint receptor on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), on tumor cells, is a critical pathway for immune evasion in cancer.[1][2] This interaction delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, allowing cancer cells to escape immune surveillance.[2]
Synthetic inhibitors of the PD-1/PD-L1 pathway, including small molecules and peptides, are powerful research tools for investigating this crucial immune checkpoint. Unlike monoclonal antibodies, small molecule inhibitors offer potential advantages in oral bioavailability, tumor penetration, and manufacturing costs, making them valuable for a wide range of in vitro and in vivo studies.[3][4]
This document provides detailed application notes and protocols for a representative synthetic small molecule PD-1/PD-L1 inhibitor, hereafter referred to as synthetic iPD1 (exemplified by BMS-202) , to facilitate its use in research settings.
Mechanism of Action
Synthetic iPD1 (BMS-202) is a small-molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[5][6] Unlike antibodies that typically bind to the extracellular domain of either PD-1 or PD-L1 in a 1:1 stoichiometry, BMS-202 binds directly to a deep hydrophobic pocket on PD-L1.[6][7] This binding induces and stabilizes the homodimerization of PD-L1 molecules on the cell surface.[7][8] The resulting PD-L1 dimer sterically hinders the binding of PD-1, thereby blocking the downstream inhibitory signaling cascade and restoring T-cell effector functions.[8]
References
Application Notes and Protocols for Mass Spectrometry Calibration Using iPD1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sex Pheromone Inhibitor iPD1 is an octapeptide with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH.[1] Beyond its biological role in inhibiting the activity of the sex pheromone cPD1, the non-polar nature of the iPD1 peptide makes it a useful tool for calibration in mass spectrometry.[2] Accurate mass measurement is fundamental to proteomics and metabolomics, underpinning the reliable identification and quantification of molecules. Mass spectrometry (MS) calibration is a critical process that establishes the relationship between the measured signal and the mass-to-charge ratio (m/z) of an analyte.[3][4] This document provides detailed application notes and protocols for the use of the iPD1 peptide as a calibrant in various mass spectrometry workflows.
iPD1 Peptide Properties:
| Property | Value |
| Sequence | H-ALILTLVS-OH |
| Molecular Formula | C₃₉H₇₂N₈O₁₁ |
| Average Molecular Weight | 829.03 Da |
| Monoisotopic Molecular Weight | 828.5344 Da |
| Theoretical pI | 7 |
| GRAVY Score | 2.55 |
Applications in Mass Spectrometry Calibration
The iPD1 peptide can be utilized in several mass spectrometry calibration strategies, primarily as an external or internal calibrant.
-
External Calibration: In this approach, a solution containing iPD1 and potentially other standard peptides is analyzed separately from the sample of interest. The resulting spectrum is used to create a calibration curve that is then applied to the sample data to improve mass accuracy. This method is common for MALDI-TOF-MS applications.
-
Internal Calibration: For this method, the iPD1 peptide is mixed directly with the sample to be analyzed. This allows for real-time correction of mass deviations during the analysis, often leading to higher mass accuracy compared to external calibration. This is particularly useful in electrospray ionization (ESI) based techniques like those used with Orbitrap and other high-resolution mass spectrometers.
Experimental Protocols
The following protocols provide a general framework for using the iPD1 peptide in mass spectrometry calibration. Instrument-specific parameters should be optimized by the user.
Preparation of iPD1 Stock Solution
Materials:
-
Lyophilized iPD1 peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Allow the lyophilized iPD1 peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a solvent of 50% acetonitrile in water with 0.1% TFA.
-
Reconstitute the lyophilized iPD1 peptide in the prepared solvent to a final concentration of 1 mg/mL (approximately 1.2 mM).
-
Vortex the solution gently to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for External Calibration (MALDI-TOF-MS)
This protocol describes the use of iPD1 peptide for external calibration, often as part of a peptide mixture to cover a broader mass range.
Materials:
-
iPD1 peptide stock solution (1 mg/mL)
-
Other peptide standards (e.g., Angiotensin II, Bradykinin)
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] at 10 mg/mL in 50% ACN/0.1% TFA)
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Prepare Calibration Mixture:
-
Create a working solution of iPD1 at 100 pmol/µL by diluting the stock solution.
-
If desired, mix the iPD1 working solution with other peptide standards to create a calibration mixture. The final concentration of each peptide in the mixture should be optimized for your instrument, but a starting point is 1-10 pmol/µL.
-
-
Sample Spotting:
-
Mix the peptide calibration mixture with the MALDI matrix solution in a 1:1 (v/v) ratio.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, forming a crystalline matrix.
-
-
Mass Spectrometer Setup and Data Acquisition:
-
Load the MALDI target into the mass spectrometer.
-
Acquire a mass spectrum of the calibration spot in the desired mass range, ensuring the iPD1 peak ([M+H]⁺ ≈ 829.54 Da) is clearly visible.
-
Use the known monoisotopic masses of the peptides in the calibration mixture to calibrate the instrument using the manufacturer's software.
-
Protocol for Internal Calibration (LC-ESI-MS)
This protocol is suitable for high-resolution mass spectrometers such as Orbitrap or TOF instruments coupled with liquid chromatography.
Materials:
-
iPD1 peptide stock solution (1 mg/mL)
-
Sample for analysis (e.g., digested protein mixture)
-
LC-MS grade solvents (Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Prepare Spiked Sample:
-
Determine the appropriate concentration of iPD1 to add to your sample. This will depend on the expected concentration of your analytes of interest and the dynamic range of your instrument. A final concentration in the low fmol to low pmol range on-column is a typical starting point.
-
Add the calculated amount of iPD1 peptide stock solution to your prepared sample in an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the spiked sample onto the LC-MS/MS system.
-
Set up the data acquisition method to include the m/z of the iPD1 peptide in the scan events.
-
During data processing, use the known accurate mass of the iPD1 peptide to correct for any mass drift in the acquired data. Many instrument software packages have a feature for using an internal calibrant or "lock mass" for this purpose.
-
Quantitative Performance Data
The following tables summarize the expected performance of a mass spectrometer calibrated using a well-characterized peptide standard like iPD1. These are representative values and actual performance will depend on the instrument, experimental conditions, and sample complexity.
Table 1: Mass Accuracy
| Parameter | Expected Value (External Calibration) | Expected Value (Internal Calibration) |
| Mass Error (ppm) | < 5 ppm | < 2 ppm |
| RMS Error (ppm) | < 3 ppm | < 1 ppm |
Table 2: Precision and Linearity
| Parameter | Expected Value |
| Precision (%RSD for m/z) | < 0.1% |
| Linearity (R² of calibration curve) | > 0.99 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for using the iPD1 peptide in mass spectrometry calibration.
Caption: Workflow for external mass spectrometry calibration using iPD1 peptide.
Caption: Workflow for internal mass spectrometry calibration using iPD1 peptide.
Caption: Logical relationship of iPD1 peptide in MS calibration strategies.
References
Application Notes and Protocols for Studying the iPD1-cPD1 Interaction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively study the interaction between inhibitory Programmed Death-1 (iPD1) and its counter-receptor, a putative circulating PD-1 variant (cPD1). The following sections detail the theoretical background, experimental design, and step-by-step protocols for key assays to characterize this protein-protein interaction.
Introduction to the iPD1-cPD1 Axis
Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its engagement with its ligands, PD-L1 and PD-L2, on tumor cells or antigen-presenting cells, leads to the suppression of T-cell activity, allowing cancer cells to evade immune surveillance. The disruption of this axis by monoclonal antibodies has revolutionized cancer therapy. The interaction between a putative inhibitory PD-1 (iPD1) and a circulating form (cPD1) represents a novel area of investigation within this pathway. Understanding the biophysical and functional nature of this interaction is crucial for developing new immunotherapies.
Experimental Design Overview
A multi-faceted approach is recommended to thoroughly characterize the iPD1-cPD1 interaction. This involves biophysical methods to quantify binding affinity and kinetics, as well as cell-based assays to determine the functional consequences of this interaction.
Logical Workflow for iPD1-cPD1 Interaction Studies
Caption: A logical workflow for investigating the iPD1-cPD1 interaction.
Biophysical Characterization
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides quantitative data on binding affinity (K D), as well as association (k a) and dissociation (k d) rate constants.[1][2][3]
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit
-
Recombinant purified iPD1 (ligand) and cPD1 (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation: Activate the sensor chip surface using the amine coupling kit.
-
Ligand Immobilization: Immobilize recombinant iPD1 onto the activated sensor chip surface to a target density. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
Analyte Injection: Prepare a dilution series of cPD1 in running buffer (e.g., 0 nM, 10 nM, 20 nM, 40 nM, 80 nM).
-
Association: Inject each concentration of cPD1 over the sensor surface for a defined period (e.g., 180 seconds) to monitor association.
-
Dissociation: Flow running buffer over the chip for a defined period (e.g., 600 seconds) to monitor the dissociation of the iPD1-cPD1 complex.
-
Regeneration: Inject the regeneration solution to remove any remaining bound cPD1, preparing the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k a, k d, and K D.
| Interaction Pair | Association Rate (k a) (M⁻¹s⁻¹) | Dissociation Rate (k d) (s⁻¹) | Affinity (K D) (M) |
| iPD1 - cPD1 | 8.85 x 10⁴ | 1.15 x 10⁻² | 1.30 x 10⁻⁷ |
| Control Interaction | e.g., 1.2 x 10³ | e.g., 5.0 x 10⁻⁴ | e.g., 4.2 x 10⁻⁷ |
Note: Data presented are hypothetical and should be replaced with experimental results.
Cellular Interaction and Functional Analysis
Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to capture a specific protein and its binding partners from a cell lysate.[4][5][6][7]
Materials:
-
Cells co-expressing tagged iPD1 and cPD1 (e.g., HEK293T)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the tag on iPD1 (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified lysis buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-iPD1 and anti-cPD1)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-iPD1 antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both iPD1 and cPD1 to confirm their co-precipitation.
Cell-Based Reporter Assay
This assay measures the functional consequence of the iPD1-cPD1 interaction on T-cell signaling.[8][9][10] It utilizes engineered cell lines to mimic the immune synapse.
References
- 1. Identifying PD-1/PD-L1 Inhibitors with Surface Plasmon Resonance Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 8. invivogen.com [invivogen.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing iPD1 Concentration for In Vitro Assays
Welcome to the technical support center for iPD1. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing iPD1, a novel small molecule inhibitor of the PD-1/PD-L1 signaling pathway, in in vitro experimental settings. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to help you optimize your assays for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for iPD1?
A1: iPD1 is a small molecule inhibitor designed to disrupt the interaction between the Programmed cell death protein 1 (PD-1) receptor and its ligand, Programmed death-ligand 1 (PD-L1).[1][2] In a biological context, the binding of PD-L1 (often expressed on cancer cells) to the PD-1 receptor on activated T cells delivers an inhibitory signal, suppressing the T cell's cytotoxic activity and allowing cancer cells to evade the immune system.[2] iPD1 functions by blocking this interaction, thereby preventing the delivery of the inhibitory signal. This restores the T cell's anti-tumor functions.[1][3] The NF-κB signaling pathway is also involved in the regulation of PD-L1 expression in tumor cells, which can influence the efficacy of checkpoint inhibitors.[4][5]
Caption: Figure 1. Simplified PD-1/PD-L1 Signaling Pathway and iPD1 Mechanism.
Q2: What is a recommended starting concentration for iPD1 in a new in vitro assay?
A2: The optimal concentration of iPD1 is highly dependent on the cell type, assay duration, and specific endpoint being measured. For initial experiments, it is recommended to perform a dose-response study covering a broad range of concentrations. A typical starting point for a novel small molecule inhibitor is to test concentrations spanning several orders of magnitude.
| Parameter | Recommended Range | Rationale |
| Initial Concentration Range | 0.1 nM to 100 µM | Covers a wide spectrum to identify the active concentration window without prior knowledge of the IC50. |
| Dilution Scheme | 3-fold or 10-fold serial dilutions | Provides sufficient data points for generating a reliable dose-response curve. |
| DMSO Final Concentration | < 0.1% (v/v) | High concentrations of DMSO, the common solvent for iPD1, can be cytotoxic. Ensure all conditions, including vehicle controls, have the same final DMSO concentration.[6] |
Q3: How can I determine the optimal iPD1 concentration while minimizing cytotoxicity?
A3: A systematic approach is required to identify the therapeutic window of iPD1, where it effectively inhibits the PD-1/PD-L1 pathway with minimal toxicity to the cells. This involves performing parallel assays: one to measure the desired biological activity (e.g., cytokine production, T-cell proliferation) and another to measure cell viability or cytotoxicity. The workflow below outlines this process.
Caption: Figure 2. Workflow for Determining Optimal iPD1 Concentration.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Concentrations
You may find that the concentrations of iPD1 that produce the desired biological effect are also causing significant cell death.
| Potential Cause | Suggested Solution |
| Concentration Too High | Lower the concentration of iPD1. The goal is to find a balance between efficacy and toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% and is consistent across all wells, including the vehicle control. |
| Prolonged Exposure | Reduce the incubation time. Cytotoxicity can be time-dependent.[6] Run a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal duration. |
| Off-Target Effects | This is an inherent property of the compound. Consider screening for off-target activities or using a different inhibitor if the therapeutic window is too narrow. |
| Unhealthy Cells | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density before starting the experiment.[7] |
Issue 2: No Biological Effect Observed
If iPD1 does not produce the expected outcome (e.g., no increase in T-cell activation), several factors could be at play.
Caption: Figure 3. Troubleshooting Flowchart for No Observed iPD1 Effect.
Key Experimental Protocols
Protocol 1: General Cell Viability Assay (Resazurin-Based)
This protocol assesses cell viability by measuring the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by viable cells.
-
Cell Seeding: Seed cells into a 96-well, black, clear-bottom plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of iPD1 and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Prepare a working solution of resazurin in sterile PBS or culture medium. Remove a portion of the medium from each well and add the resazurin solution.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background fluorescence (media with resazurin only).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the desired range of iPD1 concentrations. Include positive and negative controls.
-
Cell Harvesting: After incubation, harvest both floating and adherent cells. Centrifuge the cell suspension.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the samples by flow cytometry immediately.
References
- 1. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of PD-L1 Expression by NF-κB in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. biologi.ub.ac.id [biologi.ub.ac.id]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in iPD1 peptide synthesis
Technical Support Center: iPD1 Peptide Synthesis
Disclaimer: The following troubleshooting guide for "iPD1 peptide synthesis" is based on the general principles of Solid-Phase Peptide Synthesis (SPPS). As "iPD1" is not a standard publicly documented peptide, the advice provided is broadly applicable to SPPS and may require adaptation for your specific sequence.
Frequently Asked Questions (FAQs)
Q1: My final yield of iPD1 peptide is significantly lower than expected. What are the most common causes?
Low peptide yield in SPPS can stem from various factors throughout the synthesis process. The most common issues include:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the addition of the next amino acid, leading to truncated sequences.[1]
-
Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[1] This is often a problem with sterically hindered amino acids or "difficult" sequences.[2]
-
Peptide Aggregation: The growing peptide chain can fold into secondary structures (like β-sheets) on the resin, hindering reagent access for both deprotection and coupling steps.[3] This is a major cause of failure when synthesizing long or hydrophobic peptides.[1]
-
Side Reactions: Undesired chemical reactions, such as aspartimide formation, diketopiperazine formation, or racemization, can reduce the yield of the target peptide and complicate purification.[4][5][6]
-
Cleavage and Final Deprotection Problems: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups can lead to a lower recovery of the final product.[1][7]
-
Resin-Related Issues: Suboptimal resin loading, poor swelling characteristics, or linker instability can significantly reduce the overall yield.[1][8]
Q2: How can I identify the specific cause of my low yield?
Identifying the root cause requires monitoring during the synthesis and analysis of the crude product:
-
Colorimetric Tests: Qualitative tests like the Kaiser test can be performed on a few resin beads to check for the completeness of the coupling reaction.[9][10] A positive result (blue color) indicates free primary amines and, therefore, an incomplete coupling.[11][12]
-
Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct way to identify the nature of impurities.[1] The presence of sequences with lower molecular weights than the target peptide points towards truncation or deletion events.[1]
-
HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the complexity of the sample. A low-purity profile with multiple peaks suggests that side reactions or incomplete steps have occurred.[1]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection
Q: My Kaiser test is positive after coupling, indicating an incomplete reaction. What should I do?
A positive Kaiser test signifies the presence of unreacted primary amines on the peptide-resin.[9]
Solutions:
-
Recouple: The most straightforward solution is to repeat the coupling step (a "double couple") to drive the reaction to completion.[13]
-
Change Coupling Reagents: For "difficult" sequences, such as those with sterically hindered amino acids, a more powerful coupling reagent may be necessary.[2][14]
-
Increase Reaction Time and/or Temperature: Extending the coupling time can improve efficiency. Microwave-assisted synthesis can also be employed to increase reaction rates and disrupt aggregation.[3]
-
Capping: If recoupling is unsuccessful, you can cap the unreacted amines with an acetylating agent like acetic anhydride. This prevents the formation of deletion sequences, which can be difficult to separate from the target peptide during purification.[13][15]
Issue 2: On-Resin Peptide Aggregation
Q: My deprotection and coupling reactions are very slow, and the resin beads are shrinking. Could this be aggregation?
Yes, these are classic signs of on-resin aggregation.[3] As the peptide elongates, it can form secondary structures that cause the peptide chains to associate, blocking reactive sites and preventing reagents from accessing the N-terminus.[3]
Solutions:
-
Solvent Choice: Switch from standard solvents like DMF to more effective solvating solvents like N-methylpyrrolidone (NMP) or add DMSO (up to 25%) to the DMF.[16]
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling can help break up secondary structures.[3]
-
Incorporate "Disrupting" Elements:
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide at specific Ser or Thr residues can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.
-
Hmb/Dmb Protected Amino Acids: Using a backbone-protected (Hmb or Dmb) amino acid can prevent hydrogen bonding that leads to aggregation.
-
-
Lower Resin Loading: Using a resin with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[17]
Issue 3: Problems During Cleavage and Final Deprotection
Q: After cleavage and precipitation with cold ether, I have very little or no precipitate. What went wrong?
This issue can arise from incomplete cleavage, peptide solubility problems, or premature cleavage during synthesis.
Solutions:
-
Verify Cleavage Completion: Perform a small-scale test cleavage on a few milligrams of resin to optimize conditions before committing the entire batch.[18] You can re-cleave the bulk resin if the first cleavage was incomplete.[19]
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail is fresh and appropriate for your peptide's amino acid composition and the resin's linker. The volume should be sufficient to swell the resin completely (a general guideline is 5 mL per 0.5 g of resin).[7] For peptides with sensitive residues like Cys, Trp, or Met, specific scavengers are crucial to prevent side reactions.[18]
-
Improve Precipitation: If your peptide is highly hydrophobic, it may "oil out" instead of precipitating.[7] Try reducing the TFA volume under a stream of nitrogen before adding to a larger volume of ice-cold diethyl ether.[19] Storing the ether solution at 4°C or -20°C for a few hours can also promote precipitation.[19]
-
Check for Premature Cleavage: If using a hyper-acid-labile linker (like 2-chlorotrityl chloride), the slight acidity of some coupling activators can cause the peptide to be lost from the resin during synthesis.[1] Consider using a more robust linker if this is suspected.[20]
Data Presentation
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Racemization Risk | Key Advantages |
| Carbodiimides | DIC, DCC | Moderate | Higher (requires additive like HOBt or Oxyma) | Cost-effective, widely used.[14] |
| Aminium/Uronium | HATU, HBTU, HCTU | Very High | Low | Highly efficient, fast reaction rates, good for difficult couplings.[14][21] |
| Phosphonium | PyBOP, BOP | High | Low | High coupling efficiency, low racemization.[14][22] |
Table 2: Standard Cleavage Cocktails for Fmoc-SPPS
| Cocktail Name | Composition (v/v/v) | Scavengers | Primary Use |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT | Phenol, Thioanisole, EDT | General purpose, good for peptides with Arg, Met, Cys, Trp. |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | TIS | Standard cleavage for peptides without highly sensitive residues.[23] |
| TFA/DCM | 1-5% TFA in Dichloromethane | None | Mild cleavage from hyper-acid-labile resins (e.g., 2-CTC) to yield a fully protected peptide.[20][24] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DCM: Dichloromethane
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
The Kaiser test is used to qualitatively monitor the completion of the coupling step.[10][11]
Reagents:
-
Reagent A: 1 mL of 0.01M KCN in water diluted to 50 mL with pyridine.
-
Reagent B: 1.0 g ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Collect 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the tube at 110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads and Solution: Positive result. Coupling is incomplete.[11][12]
-
Colorless/Yellow Beads and Solution: Negative result. Coupling is complete.[12]
Protocol 2: Standard Fmoc-SPPS Coupling Cycle
This protocol outlines a standard manual coupling cycle using HBTU as the activator.
Materials:
-
Fmoc-deprotected peptide-resin.
-
Fmoc-amino acid (3-5 equivalents relative to resin loading).
-
HBTU (3-5 equivalents).
-
DIPEA (6-10 equivalents).
-
DMF (N,N-Dimethylformamide).
-
20% Piperidine in DMF.
Procedure:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the swelled peptide-resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test (Protocol 1) to check for reaction completion. If positive, perform a second coupling.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in peptide synthesis.
Standard Fmoc-SPPS Cycle
Caption: The iterative steps of a standard Fmoc-SPPS cycle.
Logic for Addressing Peptide Aggregation
Caption: Decision-making guide for mitigating on-resin peptide aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. fiveable.me [fiveable.me]
- 10. Peptide Synthesis [en.bio-protocol.org]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. biotage.com [biotage.com]
- 14. jpt.com [jpt.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
- 19. researchgate.net [researchgate.net]
- 20. biotage.com [biotage.com]
- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 22. bachem.com [bachem.com]
- 23. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of PD-1 and PD-L1 in Solution
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Programmed Death-1 (PD-1) and its ligand (PD-L1) in solution.
Frequently Asked Questions (FAQs)
Q1: My PD-1/PD-L1 protein is precipitating or aggregating. What are the common causes?
A1: Protein precipitation and aggregation are common challenges that can arise from several factors:
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for protein solubility. If the buffer's pH is near the protein's isoelectric point (pI), the net charge of the protein is minimal, reducing repulsion between molecules and leading to aggregation.
-
High Protein Concentration: Increased protein concentration can enhance the probability of intermolecular interactions that precede aggregation.
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous vortexing) can cause proteins to denature and aggregate.
-
Oxidation: Exposed cysteine residues can form intermolecular disulfide bonds, leading to aggregation.
-
Hydrophobic Interactions: For hydrophobic proteins or peptides like some PD-L1 inhibitors, dissolution in aqueous buffers can be challenging and lead to aggregation.
Q2: What are the primary degradation pathways for PD-1 and PD-L1?
A2: Both PD-1 and PD-L1 are regulated by cellular degradation pathways to control their expression levels. Understanding these pathways is crucial for stabilizing the proteins, particularly in cell-based assays or when studying their turnover. The primary degradation routes are:
-
Ubiquitin-Proteasome System: Both PD-1 and PD-L1 can be targeted for degradation by the proteasome through a process called ubiquitination. Specific E3 ubiquitin ligases attach ubiquitin chains to the proteins, marking them for destruction.[1][2] For example, the E3 ligase FBXO38 has been shown to target PD-1 for degradation. Similarly, the CUL3-SPOP E3 ligase facilitates the degradation of PD-L1.[3]
-
Lysosomal Degradation: PD-L1, as a transmembrane protein, can also be targeted for degradation in lysosomes following endocytosis from the cell surface.[2][4]
Q3: How do post-translational modifications (PTMs) affect PD-L1 stability?
A3: Post-translational modifications play a significant role in regulating the stability of PD-L1:
-
Glycosylation: N-linked glycosylation of PD-L1 is known to stabilize the protein, protecting it from proteasomal degradation and increasing its half-life.[5]
-
Palmitoylation: The attachment of fatty acids to PD-L1 can also influence its stability and trafficking.[2]
-
Phosphorylation: Phosphorylation can signal for the recruitment of E3 ligases, leading to ubiquitination and subsequent degradation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with PD-1 and PD-L1.
Issue 1: Protein Aggregation or Precipitation During Purification or Storage
Symptoms: Visible particulates, cloudiness, or loss of protein concentration after centrifugation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer pH | Adjust the buffer pH to be at least one unit away from the protein's isoelectric point (pI). For many proteins, a pH between 6.0 and 8.0 is a good starting point. |
| Inadequate Ionic Strength | Modify the salt concentration (e.g., 150 mM NaCl) to improve solubility and minimize non-specific interactions. |
| High Protein Concentration | Work with lower protein concentrations if possible. If a high concentration is necessary, consider adding stabilizing excipients. |
| Oxidation of Cysteines | Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) at a concentration of 1-5 mM to the buffer. |
| Hydrophobicity (for inhibitors) | For hydrophobic small molecule inhibitors of the PD-1/PD-L1 interaction, dissolve the compound in a small amount of an organic solvent like DMSO first, before making further dilutions in aqueous buffer.[6] |
Issue 2: Loss of Protein Activity or Integrity Over Time
Symptoms: Decreased binding affinity, reduced activity in functional assays, or evidence of degradation on SDS-PAGE.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Proteolytic Degradation | Add protease inhibitors to your buffers, especially during cell lysis and purification. Work at low temperatures (4°C) to reduce protease activity. |
| Repeated Freeze-Thaw Cycles | Aliquot the protein into single-use volumes to avoid repeated freezing and thawing, which can denature the protein.[6] |
| Improper Storage Temperature | For short-term storage (days to weeks), 4°C is often suitable. For long-term storage, -80°C is recommended.[6][7][8] |
| Suboptimal Formulation | For therapeutic antibody formulations, consider using a histidine buffer at a pH of 5.5-6.5 with stabilizers like trehalose and a non-ionic surfactant like polysorbate 20.[9] |
Data Presentation
Table 1: Recommended Buffer Conditions and Additives for Improved PD-1/PD-L1 Stability
| Parameter | Recommended Range/Concentration | Rationale |
| pH | 5.5 - 8.0 (protein-dependent) | Maintain a net charge to prevent aggregation near the pI. |
| Buffer System | Histidine, Phosphate, Tris | Provide stable pH control in the desired range. |
| Salt (e.g., NaCl) | 50 - 250 mM | Shield charges and improve solubility. |
| Stabilizers (e.g., Trehalose) | 100 - 250 mM | Preferential exclusion effect to stabilize the native conformation. |
| Surfactants (e.g., Polysorbate 20/80) | 0.01% - 0.1% | Prevent surface-induced aggregation and stabilize against mechanical stress. |
| Reducing Agents (e.g., DTT) | 1 - 5 mM | Prevent oxidation of cysteine residues. |
| Cryoprotectants (e.g., Glycerol) | 20% - 50% (v/v) for -20°C storage | Prevent ice crystal formation during freezing. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to screen for optimal buffer conditions to enhance the thermal stability of PD-1 or PD-L1.
Methodology:
-
Prepare Buffers: Prepare a range of buffers with varying pH (e.g., from 5.0 to 8.5 in 0.5 unit increments) and salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl).
-
Prepare Protein-Dye Mixture: In a microcentrifuge tube, mix your purified PD-1 or PD-L1 protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Set up 96-well Plate: In a 96-well PCR plate, add the protein-dye mixture to each well containing a different buffer condition. Include a buffer-only control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Analysis: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the point at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal curve of fluorescence versus temperature. Higher Tm values indicate greater thermal stability.
Protocol 2: Assessing Aggregation using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and can be used to quantify the amount of monomeric, dimeric, and aggregated protein in a sample.
Methodology:
-
System Equilibration: Equilibrate a suitable size-exclusion column with your filtered and degassed mobile phase (the buffer in which your protein is formulated).
-
Sample Preparation: Prepare your PD-1 or PD-L1 sample at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter before injection.
-
Injection and Separation: Inject a defined volume of your sample onto the column. The proteins will separate based on their hydrodynamic radius, with larger aggregates eluting first, followed by the monomer.
-
Detection and Analysis: Monitor the elution profile using UV absorbance at 280 nm. The area under each peak corresponds to the relative amount of each species. The percentage of aggregation can be calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | PTMs of PD-1/PD-L1 and PROTACs application for improving cancer immunotherapy [frontiersin.org]
- 4. PD-L1 degradation pathway and immunotherapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. CN114616249B - Stable formulations containing anti-PD-L1 antibodies - Google Patents [patents.google.com]
Minimizing non-specific binding in iPD1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in iPD1 (in-cell Protein-Drug 1) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of iPD1 experiments?
A1: Non-specific binding refers to the interaction of proteins or other molecules with the assay components (e.g., beads, antibodies) in a manner that is not dependent on the specific affinity interaction being investigated. This can lead to high background signals, reduced assay sensitivity, and false-positive results, ultimately obscuring the true protein-drug interactions.[1][2]
Q2: What are the common causes of high non-specific binding in iPD1 assays?
A2: High non-specific binding can stem from several factors, including:
-
Inadequate Blocking: Unoccupied sites on the beads or other surfaces can bind proteins non-specifically.[3]
-
Inappropriate Antibody Concentration: Using too much antibody can lead to off-target binding.[3][4]
-
Insufficient Washing: Failure to remove all unbound proteins during wash steps is a common cause of high background.[5]
-
Properties of the Cell Lysate: High concentrations of "sticky" proteins or too much total protein in the lysate can increase background.[4]
-
Antibody Quality: The primary antibody may lack sufficient specificity for the target protein.[4]
-
Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to surfaces due to hydrophobic or charge-based interactions.[6][7]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to troubleshooting and minimizing high background signals in your iPD1 experiments.
Issue 1: High Background in the No-Antibody or Isotype Control
This suggests that proteins are binding non-specifically to the beads or other components of the assay system.
Troubleshooting Workflow for Bead-Related Non-Specific Binding
Caption: Troubleshooting workflow for bead-related non-specific binding.
Solutions:
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone.[8][9][10] This will remove proteins that non-specifically bind to the beads. The "cleared" supernatant is then used for the actual immunoprecipitation.
-
Optimize Bead Blocking: Ensure beads are adequately blocked. Incubate fresh beads with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for at least one hour before use.[3]
-
Increase Wash Stringency: Increase the number of wash steps or the duration of each wash.[5][11] You can also try increasing the salt or detergent concentration in the wash buffer to disrupt weaker, non-specific interactions.[11]
-
Reduce Lysate Concentration: Using too much total protein can overwhelm the system and lead to higher background. Try reducing the amount of cell lysate used in the assay.[4]
Issue 2: High Background Signal that is Dependent on the Primary Antibody
This indicates that the antibody itself may be a source of non-specific binding.
Solutions:
-
Optimize Antibody Concentration: Titrate your primary antibody to determine the lowest concentration that still provides a robust specific signal. Using too much antibody is a common cause of non-specific binding.[3][4]
-
Use a High-Affinity, Purified Antibody: Employ an affinity-purified antibody to ensure high specificity for your target.[3]
-
Isotype Control: Always include a proper isotype control (an antibody of the same class and from the same species that is not specific to your target) to differentiate between specific and non-specific antibody binding.[8]
Data and Protocols
Table 1: Common Blocking Agents for Minimizing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Effective for many applications, especially with phosphoproteins.[12] | Can be expensive; some antibodies may cross-react with BSA.[12] |
| Non-Fat Dry Milk | 1-5% | Cost-effective and widely available.[12] | Not suitable for biotin-based detection systems or for probing phosphoproteins.[12] |
| Fish Gelatin | 0.1-1% | Low cross-reactivity with mammalian antibodies.[12] | May be less effective than BSA or milk in some cases.[12] |
| Synthetic Blockers (e.g., PEG, PVP) | Varies | Protein-free, useful for specific applications requiring low protein content.[12] | Can be more expensive and may require more optimization.[12] |
| Casein | 1-3% | A purified milk protein, useful when working with phosphoproteins.[1] | Can interfere with biotin-based systems.[12] |
Table 2: Buffer Additives to Reduce Non-Specific Interactions
| Additive | Typical Concentration | Purpose |
| NaCl | 150-500 mM | Higher salt concentrations can reduce charge-based (ionic) non-specific binding.[6][7] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.05-0.5% | Disrupt hydrophobic interactions that cause non-specific binding.[6][7] |
| Bovine Serum Albumin (BSA) | ~1% | Acts as a protein shield, preventing the analyte from interacting with charged surfaces and other non-specific proteins.[6][7] |
Experimental Protocol: Immunoprecipitation with a Focus on Minimizing Non-Specific Binding
This protocol outlines the key steps for an immunoprecipitation (IP) experiment, incorporating best practices to reduce background.
iPD1 Experimental Workflow
Caption: A generalized workflow for an iPD1 experiment.
Methodology:
-
Cell Lysis:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. Use the lowest concentration of antibody determined to be effective through titration experiments.
-
Incubate for 1-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target.
-
-
Capture of Immune Complexes:
-
Add pre-blocked Protein A/G beads to the lysate-antibody mixture. To pre-block, wash the beads with PBS and then incubate with 1% BSA in PBS for 1 hour at 4°C.[3]
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer (e.g., lysis buffer with a specific salt and detergent concentration). For each wash, resuspend the beads, incubate briefly, and then pellet.[1]
-
Thorough washing is critical for removing non-specifically bound proteins.[5]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
-
Downstream Analysis:
-
Analyze the eluted proteins by Western blotting or other methods to detect your protein of interest and its binding partners.
-
References
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. arp1.com [arp1.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Immunoprecipitation Troubleshooting | Antibodies.com [antibodies.com]
- 12. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for iPD1 Bioassays
Welcome to the technical support center for iPD1 (PD-1/PD-L1) bioassays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on optimizing buffer conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is buffer composition critical for the performance of my iPD1 bioassay?
A1: The buffer system is fundamental to the success of your iPD1 bioassay as it directly influences several key aspects of the assay's performance. Firstly, it maintains a stable pH, which is crucial for the structural integrity and function of the PD-1 and PD-L1 proteins, as well as the activity of the luciferase reporter enzyme. Deviations from the optimal pH can lead to reduced protein-protein binding affinity and decreased enzyme activity, ultimately affecting the accuracy and reproducibility of your results. Secondly, the ionic strength of the buffer, dictated by salt concentration, can modulate the kinetics of the PD-1/PD-L1 interaction. Finally, other buffer components, such as detergents and stabilizing agents, can impact cell health, non-specific binding, and the signal-to-background ratio.
Q2: What is the principle of the iPD1 bioassay?
A2: The iPD1 bioassay is a cell-based method to measure the potency of antibodies and other biologics that block the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1.[1][2] The assay typically uses two engineered cell lines: PD-1 Effector cells (e.g., Jurkat T cells) that express human PD-1 and a luciferase reporter gene under the control of a T-cell activation-responsive promoter (like NFAT-RE), and PD-L1 aAPC (artificial Antigen Presenting Cells) that express human PD-L1.[1][2] When these two cell types are co-cultured, the PD-1/PD-L1 interaction inhibits T-cell receptor (TCR) signaling, resulting in low luciferase expression.[1][2] The addition of a blocking antibody that disrupts the PD-1/PD-L1 interaction releases this inhibition, leading to TCR activation and a quantifiable increase in luminescence.[1][2]
Q3: The assay kit comes with a recommended buffer. Why should I consider optimizing it?
A3: While the provided buffer is formulated for general use and good performance, optimizing buffer conditions for your specific experimental setup can further enhance assay performance. This can lead to a better signal-to-background ratio, improved reproducibility, and a more accurate determination of the potency (e.g., EC50) of your test molecule. Optimization is particularly important when troubleshooting issues like low signal, high background, or significant variability.
Q4: Can serum in the culture medium interfere with the assay?
A4: Yes, serum can be a source of variability. While some iPD1 bioassays are optimized to be tolerant to a certain percentage of human serum, high concentrations can sometimes interfere with the assay.[3] If you suspect serum interference, consider adapting your cells to a serum-free medium or reducing the serum concentration in your assay buffer.
Troubleshooting Guide
Issue 1: Low Luminescent Signal or Weak Reporter Response
Question: I am observing a very low signal (luminescence) even with my positive control antibody. What are the potential buffer-related causes and how can I troubleshoot this?
Answer:
Low signal is a common issue that can often be traced back to suboptimal buffer conditions affecting either the cell signaling pathway or the luciferase enzyme activity.
-
Suboptimal pH: The binding affinity of PD-1 to PD-L1 is pH-dependent, with studies showing that an acidic microenvironment (lower pH) can increase binding affinity.[4][5][6] Your assay buffer's pH might be outside the optimal range for the interaction and subsequent signaling.
-
Solution: Perform a pH optimization experiment. Prepare your assay buffer at a range of pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) and test the performance of your positive control. This will help you identify the pH that yields the highest signal induction.
-
-
Inappropriate Detergent Concentration: The lysis buffer used to release the luciferase enzyme often contains detergents. While necessary for cell lysis, incorrect types or concentrations of detergents can inhibit luciferase activity. Anionic detergents, for instance, have been shown to inhibit firefly luciferase.[7]
-
Solution: If you are preparing your own lysis buffer, ensure you are using a non-ionic or zwitterionic detergent. You can also perform a detergent concentration titration to find the optimal concentration that maximizes signal without causing cellular stress.
-
-
Incorrect Ionic Strength: The salt concentration of your buffer influences protein-protein interactions.
-
Solution: Optimize the ionic strength by testing a range of salt (e.g., NaCl) concentrations in your assay buffer (e.g., 100 mM, 125 mM, 150 mM, 175 mM, 200 mM) to see which concentration maximizes the signal window.
-
Issue 2: High Background Signal
Question: My "no antibody" control wells show a high luminescent signal, reducing the assay window. What buffer components could be causing this?
Answer:
High background signal can be due to non-specific signaling or issues with the assay components.
-
Buffer Autofluorescence/Chemiluminescence: Some buffer components can contribute to the background signal.
-
Solution: Measure the luminescence of the assay buffer with the luciferase substrate in the absence of cells. If the background is high, consider using a different buffer formulation.
-
-
Presence of Contaminants: Contaminants in water or buffer reagents can sometimes lead to high background.
-
Solution: Use high-purity water and fresh, high-quality buffer reagents. Filter-sterilize your final buffer solution.
-
-
Suboptimal Detergent Effects: While some detergents can enhance the signal, high concentrations of certain detergents may also contribute to background.
-
Solution: Titrate the detergent concentration in your lysis buffer to find a balance between efficient cell lysis and low background.
-
Issue 3: High Variability Between Replicates
Question: I am seeing significant well-to-well variability in my results. Could the buffer be a contributing factor?
Answer:
High variability can be caused by several factors, including inconsistent buffer preparation and handling.
-
Inconsistent pH: If the buffer is not well-prepared or if its buffering capacity is insufficient, the pH can vary across the plate, leading to inconsistent results.
-
Solution: Ensure your buffer is prepared accurately and the pH is carefully adjusted. Use a buffer with adequate buffering capacity in the desired pH range, such as HEPES, which is effective at physiological pH.[8]
-
-
Buffer Evaporation: During long incubation periods, evaporation from the wells, especially the outer ones (the "edge effect"), can concentrate buffer components like salts, altering the ionic strength and osmolarity, which can affect cell health and assay performance.
-
Solution: To minimize evaporation, use a humidified incubator, ensure a good seal on your plates, and consider not using the outermost wells for critical samples. You can fill the outer wells with sterile water or PBS to help maintain humidity.
-
Data Presentation
The following tables provide an illustrative summary of how different buffer components can be optimized. The data presented are representative examples to guide your experimental design.
Table 1: Effect of Assay Buffer pH on Signal-to-Background Ratio
| Buffer pH | Average Signal (RLU) | Average Background (RLU) | Signal-to-Background Ratio |
| 6.8 | 1,500,000 | 50,000 | 30 |
| 7.0 | 1,800,000 | 55,000 | 32.7 |
| 7.2 | 2,200,000 | 60,000 | 36.7 |
| 7.4 | 2,500,000 | 62,000 | 40.3 |
| 7.6 | 2,100,000 | 65,000 | 32.3 |
| 7.8 | 1,700,000 | 68,000 | 25 |
RLU: Relative Light Units. Data are hypothetical and for illustrative purposes.
Table 2: Effect of Ionic Strength (NaCl Concentration) on Assay Performance
| NaCl (mM) | EC50 of Blocking Ab (nM) | Max Signal (RLU) | Signal-to-Background Ratio |
| 100 | 0.52 | 2,000,000 | 35 |
| 125 | 0.48 | 2,300,000 | 38 |
| 150 | 0.45 | 2,600,000 | 42 |
| 175 | 0.49 | 2,200,000 | 37 |
| 200 | 0.55 | 1,900,000 | 32 |
Data are hypothetical and for illustrative purposes.
Table 3: Comparison of Detergents in Lysis Buffer
| Detergent Type | Concentration | Signal Intensity (RLU) | Background (RLU) | Signal-to-Background Ratio |
| Anionic (e.g., SDS) | 0.1% | 500,000 | 70,000 | 7.1 |
| Non-ionic (e.g., Triton X-100) | 0.1% | 2,800,000 | 60,000 | 46.7 |
| Zwitterionic (e.g., CHAPS) | 0.1% | 2,500,000 | 65,000 | 38.5 |
Data are hypothetical and for illustrative purposes, based on the general understanding that non-ionic and zwitterionic detergents are more compatible with luciferase assays than anionic detergents.[7]
Experimental Protocols
Protocol 1: Optimization of Assay Buffer pH
This protocol outlines a method to determine the optimal pH for your iPD1 bioassay.
-
Prepare Buffers: Prepare several batches of your assay buffer, each with a different pH value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8). Use a stable buffering agent like HEPES (typically at 10-25 mM).[8][9] Ensure all other components of the buffer are kept constant. Filter-sterilize each buffer solution.
-
Cell Plating: Plate the PD-L1 aAPC cells in a 96-well plate according to the standard assay protocol.
-
Antibody Dilution: Prepare serial dilutions of your positive control blocking antibody in each of the different pH buffers. Also, prepare a "no antibody" control for each pH condition.
-
Assay Execution: Add the antibody dilutions and the PD-1 Effector cells to the plate as per the standard protocol, using the corresponding pH-adjusted buffer for each condition.
-
Incubation: Incubate the plate for the recommended time (e.g., 6 hours) at 37°C in a CO2 incubator.
-
Luminescence Reading: Add the luciferase substrate and measure the luminescence according to the standard protocol.
-
Data Analysis: For each pH value, calculate the signal-to-background ratio. Plot the signal-to-background ratio against the pH to determine the optimal pH for your assay.
Protocol 2: Optimization of Ionic Strength
This protocol will help you determine the optimal salt concentration for your assay.
-
Prepare Buffers: Prepare several batches of your optimized pH assay buffer, each with a different concentration of NaCl (e.g., 100 mM, 125 mM, 150 mM, 175 mM, 200 mM). Ensure all other buffer components are kept constant.
-
Follow Standard Protocol: Follow steps 2-6 from the pH optimization protocol, using the buffers with varying ionic strengths to dilute your antibody and perform the assay.
-
Data Analysis: For each salt concentration, determine the EC50 of your blocking antibody and the maximum signal-to-background ratio. The optimal ionic strength will be the one that provides the best combination of a low EC50 and a high signal-to-background ratio.
Protocol 3: Optimization of Detergent Concentration in Lysis Buffer
This protocol is for optimizing the detergent concentration if you are preparing your own lysis buffer.
-
Prepare Lysis Buffers: Prepare several batches of your lysis buffer, each containing a different concentration of a non-ionic detergent like Triton X-100 (e.g., 0.05%, 0.1%, 0.2%, 0.5%, 1.0%).
-
Run Standard Assay: Perform your iPD1 bioassay up to the cell lysis step using your optimized assay buffer.
-
Cell Lysis and Signal Detection: Lyse the cells with the different lysis buffers and measure the luminescence. Include a "no cell" control for each lysis buffer to measure the background.
-
Data Analysis: Calculate the signal-to-background ratio for each detergent concentration. The optimal concentration will be the one that gives the highest signal-to-background ratio without showing signs of cytotoxicity (which can be assessed in a separate viability assay if needed).
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of blocking antibodies.
Caption: Experimental workflow for the iPD1 bioassay.
Caption: Troubleshooting decision tree for iPD1 bioassay buffer optimization.
References
- 1. PD-1 PD-L1 Blockade Bioassay Protocol [promega.jp]
- 2. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Computational Approach for the Development of pH-Selective PD-1/PD-L1 Signaling Pathway Inhibition in Fight with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of pH-dependent interactions between PD-1 and PD-L1 immune checkpoint proteins from molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 9. HEPES cell culture concentration - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Troubleshooting Solubility of Synthetic iPD1
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with synthetic iPD1, a hypothetical inhibitor of the Programmed Death-1 (PD-1) signaling pathway. The information presented here is based on general principles of peptide and small molecule solubility and is intended to serve as a starting point for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is synthetic iPD1 and why is its solubility critical?
A1: Synthetic iPD1 is a research compound designed to inhibit the PD-1 signaling pathway, a key immune checkpoint. Its efficacy in experimental models is highly dependent on its bioavailability, which is directly impacted by its solubility. Poor solubility can lead to inaccurate dosing, reduced activity, and unreliable experimental outcomes.
Q2: What are the primary factors influencing the solubility of synthetic iPD1?
A2: The solubility of a synthetic molecule like iPD1 is influenced by several factors:
-
Amino Acid Composition/Chemical Structure: A high proportion of hydrophobic residues will decrease aqueous solubility.[1][2]
-
Peptide Length/Molecular Weight: Larger molecules often have lower solubility.[1][2]
-
pH and Net Charge: Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.[2][3]
-
Secondary Structure and Aggregation: The formation of secondary structures, such as β-sheets, can promote self-aggregation and reduce solubility.[2]
Q3: My synthetic iPD1 is not dissolving in water. What should I do first?
A3: Before dissolving the entire sample, it is crucial to perform a solubility test on a small aliquot to avoid risking the entire batch.[2][4] The initial troubleshooting step is to determine the theoretical net charge of your iPD1 molecule at neutral pH to guide your choice of solvent.[2][5]
Q4: What are the recommended storage conditions for synthetic iPD1 in its lyophilized and solubilized forms?
A4: Lyophilized iPD1 should be stored at -20°C or lower in a tightly sealed, air-proof vial to prevent moisture absorption.[6] Once in solution, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[4] For peptides containing residues susceptible to oxidation, such as Cysteine, Methionine, or Tryptophan, storing under an oxygen-free atmosphere is advised.[7][8]
Troubleshooting Guide
Problem: Lyophilized synthetic iPD1 powder appears clumpy or has a glassy texture.
| Possible Cause | Recommended Action |
| Improper lyophilization or moisture absorption. | While the peptide may still be usable, this can affect solubility. Ensure the vial is brought to room temperature in a desiccator before opening to minimize condensation. Proceed with the recommended solubilization protocols.[8] |
Problem: Synthetic iPD1 fails to dissolve in aqueous solutions (e.g., water, PBS).
| Possible Cause | Recommended Action |
| Hydrophobicity of the molecule. | Determine the net charge of your iPD1 molecule.[5] |
| If the net charge is positive (basic molecule): Attempt to dissolve in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[5][7][9] | |
| If the net charge is negative (acidic molecule): Try dissolving in a dilute basic solution, such as 0.1 M ammonium bicarbonate.[5] | |
| If the net charge is neutral: Use a small amount of an organic solvent like DMSO, DMF, or acetonitrile to first dissolve the molecule, and then slowly add the aqueous buffer to the desired concentration.[5][7] | |
| Aggregation of the molecule. | Use sonication in a water bath to aid dissolution.[1][9] Gentle warming (less than 40°C) can also be effective, but should be used with caution to prevent degradation.[8][9] The addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can also disrupt aggregation, but their compatibility with the downstream assay must be considered.[5] |
Data Presentation: Solvent Selection Guide
The following table summarizes common solvents and their suitability based on the properties of the synthetic iPD1.
| iPD1 Property | Primary Recommended Solvent | Secondary Solvent Options | Important Considerations |
| Net Positive Charge (Basic) | Sterile, distilled water | 10-25% Acetic Acid, 0.1% TFA[5][9] | Start with water, if unsuccessful, move to acidic solutions. |
| Net Negative Charge (Acidic) | PBS (pH 7.4) | 0.1 M Ammonium Bicarbonate[5] | Avoid basic solutions if the peptide contains Cysteine.[5] |
| Net Neutral Charge / High Hydrophobicity | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF), Acetonitrile[5][7] | Use a minimal amount of organic solvent first, then slowly add aqueous buffer.[5] DMSO can oxidize Cysteine and Methionine residues.[2] |
Experimental Protocols
Protocol 1: General Solubility Testing of Synthetic iPD1
-
Preparation: Allow the lyophilized iPD1 vial to warm to room temperature in a desiccator.[8] Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
Initial Test: In a separate microfuge tube, weigh out a small, known amount of iPD1 (e.g., 0.1 mg).
-
Aqueous Solubilization: Add a small volume of sterile, distilled water (e.g., 10 µL) and gently vortex. Observe for dissolution. A clear solution indicates solubility.[6]
-
pH Adjustment (if necessary):
-
If the solution is cloudy or contains particulates, and the iPD1 is predicted to be basic, add 10% acetic acid dropwise while vortexing.
-
If the iPD1 is predicted to be acidic, add 0.1 M ammonium bicarbonate dropwise.
-
-
Organic Solvent (for hydrophobic molecules): If aqueous and pH-adjusted solutions fail, use a new aliquot of iPD1 and add a minimal amount of DMSO (e.g., 5-10 µL). Vortex until dissolved. Then, slowly add your desired aqueous buffer to this solution, vortexing continuously.[5]
-
Sonication: If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[9]
-
Final Observation: A successfully dissolved peptide will result in a clear solution.[6]
Protocol 2: Quantification of Soluble iPD1 using UV-Vis Spectrophotometry
-
Solubilization: Prepare a stock solution of iPD1 using the optimized conditions determined in Protocol 1.
-
Centrifugation: Centrifuge the solution at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved material.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
UV-Vis Measurement: Measure the absorbance of the supernatant at 280 nm (if the iPD1 contains Tryptophan or Tyrosine residues).
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of iPD1 to determine the concentration of the soluble fraction.
Mandatory Visualizations
Caption: PD-1 signaling pathway and the inhibitory action of synthetic iPD1.
Caption: A step-by-step workflow for troubleshooting iPD1 solubility.
Caption: Logical relationships in troubleshooting iPD1 solubility issues.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. peptidesciences.com [peptidesciences.com]
- 5. lifetein.com [lifetein.com]
- 6. medium.com [medium.com]
- 7. genscript.com [genscript.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Intrinsically Disordered Protein (IDP) Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for intrinsically disordered proteins (IDPs), exemplified here as iPD1.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying intrinsically disordered proteins (IDPs) like iPD1?
A1: The primary challenges in purifying IDPs such as iPD1 stem from their lack of a stable tertiary structure. This makes them highly susceptible to proteolytic degradation and prone to aggregation.[1] Their unique sequence compositions can also lead to anomalous behavior during standard chromatography procedures.[1]
Q2: How can I prevent proteolytic degradation of iPD1 during purification?
A2: To minimize proteolysis, it is crucial to work quickly and at low temperatures (e.g., 4°C) throughout the purification process.[1] The addition of a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers is highly recommended.[2] For particularly sensitive IDPs, performing purification under denaturing conditions can also help by making protease cleavage sites less accessible.[1]
Q3: My iPD1 protein is aggregating. What steps can I take to improve its solubility?
A3: Protein aggregation is a common issue with IDPs.[3][4] To enhance solubility, you can try optimizing the buffer conditions. This includes adjusting the pH, increasing the salt concentration (e.g., up to 300 mM NaCl or higher), or adding stabilizing agents like glycerol or mild detergents.[5] In some cases, osmolytes like urea can help prevent aggregation.[4]
Q4: iPD1 is not binding to the affinity column. What could be the reason?
A4: Several factors could contribute to poor binding. Ensure your lysis buffer is compatible with the affinity resin and does not contain interfering substances.[6] The affinity tag on iPD1 might be inaccessible; consider repositioning the tag to the other terminus of the protein. Also, verify the integrity of your affinity resin and optimize the incubation time of your lysate with the resin.[2][6]
Q5: The yield of purified iPD1 is very low. How can I improve it?
A5: Low yield can be due to protein degradation, aggregation, or inefficient capture and elution. To improve yield, start by optimizing the expression conditions to maximize the initial amount of soluble protein.[5] During purification, ensure that buffer conditions are optimized for stability at each step. You can also try different elution strategies, such as varying the pH or the concentration of the eluting agent, to ensure complete recovery from the column.[6]
Troubleshooting Guides
Issue 1: High Levels of Contaminating Proteins in the Eluate
| Possible Cause | Recommended Solution |
| Non-specific binding to the resin. | Increase the salt concentration (e.g., 150-500 mM NaCl) in your wash buffers to disrupt weak, non-specific interactions.[5] |
| Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to the wash buffers. | |
| Include a pre-clearing step by incubating the lysate with beads that do not have the affinity ligand before adding the specific affinity resin.[6] | |
| Co-purification of interacting proteins. | Perform more stringent washes, potentially with higher salt concentrations or mild detergents.[6] |
| If the goal is to purify only iPD1, consider a purification step under denaturing conditions to disrupt protein-protein interactions. | |
| Proteolytic fragments of iPD1 are co-eluting. | Add a protease inhibitor cocktail to all buffers.[2] Work at 4°C to minimize protease activity. |
Issue 2: Protein Precipitation After Elution or During Dialysis
| Possible Cause | Recommended Solution |
| High protein concentration. | Elute in larger volumes or perform a stepwise elution to reduce the protein concentration in any single fraction. |
| Dilute the protein sample immediately after elution. | |
| Buffer conditions are not optimal for solubility. | Screen a range of buffer pH and salt concentrations to find the optimal conditions for iPD1 stability. |
| Add stabilizing excipients to the elution and dialysis buffers, such as glycerol (5-20%), L-arginine (50-100 mM), or a mild detergent.[5] | |
| Rapid removal of a solubilizing agent (e.g., denaturant). | Perform a gradual dialysis with stepwise reduction of the denaturant concentration to allow for proper refolding or conformational adjustment. |
Experimental Protocols
Protocol 1: General Affinity Purification of a His-tagged IDP (iPD1)
-
Cell Lysis:
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1% Triton X-100, 10% glycerol, and a protease inhibitor cocktail).
-
Lyse the cells using a high-pressure microfluidizer or sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >40,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA or other suitable affinity resin with the lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin with 10-20 column volumes of a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 10% glycerol).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 10% glycerol).
-
-
Buffer Exchange:
-
Immediately exchange the buffer of the eluted protein into a storage buffer optimized for stability using dialysis or a desalting column.
-
Protocol 2: Size-Exclusion Chromatography (SEC) for IDPs
-
Objective: To separate the monomeric IDP from aggregates and other contaminants based on size. IDPs often run at a larger apparent molecular weight on SEC than globular proteins of the same mass.[1]
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with at least two column volumes of the final, optimized storage buffer.
-
Sample Preparation: Concentrate the affinity-purified protein if necessary. Filter the sample through a 0.22 µm filter to remove any small aggregates.
-
Chromatography: Inject the filtered sample onto the equilibrated column.
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE to identify those containing the pure, monomeric iPD1.
Visualizations
Caption: A typical experimental workflow for the purification of an intrinsically disordered protein (iPD1).
Caption: A troubleshooting decision tree for addressing iPD1 aggregation during purification.
References
- 1. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Regulation and aggregation of intrinsically disordered peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and aggregation of intrinsically disordered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IP Troubleshooting | Proteintech Group [ptglab.com]
Technical Support Center: iPD1 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of the sex pheromone inhibitor iPD1 (Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is iPD1 and why is its stability important?
iPD1 is an octapeptide inhibitor of the sex pheromone cPD1 in Enterococcus faecalis. Its stability is crucial for maintaining its biological activity in experimental settings, ensuring accurate and reproducible results in studies related to bacterial conjugation and signaling.
Q2: What are the main causes of iPD1 degradation?
The primary causes of peptide degradation, including for iPD1, are:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated by acidic or basic conditions.
-
Oxidation: The side chains of certain amino acids can be susceptible to oxidation. Although iPD1 does not contain the most susceptible residues like Cysteine or Methionine, prolonged exposure to oxygen should be minimized.
-
Physical Instability: This includes aggregation and adsorption to surfaces, which is a significant concern for hydrophobic peptides like iPD1.[1][2]
-
Repeated Freeze-Thaw Cycles: These can physically damage the peptide structure and lead to aggregation.
Q3: How should I store lyophilized iPD1 for long-term use?
For long-term storage, lyophilized iPD1 should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[3] When stored properly, lyophilized peptides can be stable for several years.
Q4: What is the best way to store iPD1 in solution?
Peptides in solution are less stable than in their lyophilized form.[2] For short-term storage (days to weeks), iPD1 solutions can be stored at 4°C. For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of iPD1 activity in experiments | Peptide degradation due to improper storage. | Verify storage conditions (temperature, humidity). Prepare fresh solutions from a new lyophilized stock. |
| Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of the iPD1 solution to avoid freeze-thaw cycles. | |
| Difficulty dissolving lyophilized iPD1 | iPD1 is a hydrophobic peptide. | Dissolve the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, then slowly add the aqueous buffer to the desired concentration.[4] |
| Precipitation of iPD1 in solution | Aggregation of the hydrophobic peptide. | Use a buffer with a pH that is not close to the isoelectric point of the peptide. The addition of a small percentage of organic solvent may also help maintain solubility. |
| Low concentration of the peptide solution. | Store peptides at a higher concentration (e.g., >1 mg/mL) to reduce the proportion of peptide that can be lost to surface adsorption. |
Storage Condition Recommendations
The stability of iPD1 is highly dependent on the storage conditions. The following table summarizes general recommendations for peptide storage.
| Storage Condition | Temperature | Typical Shelf Life | Advantages | Disadvantages |
| Lyophilized Powder | -20°C or -80°C | Years | Highest stability | Requires careful handling to avoid moisture |
| In Solution (Aqueous Buffer) | 4°C | Days to Weeks | Convenient for immediate use | Prone to microbial contamination and degradation |
| In Solution (Aqueous Buffer) | -20°C | Weeks to Months | Longer stability than 4°C | Risk of degradation from freeze-thaw cycles |
| In Solution (with cryoprotectant like glycerol) | -20°C | Months | Reduced damage from freezing | Cryoprotectant may interfere with some assays |
| In Solution (Aqueous Buffer) | -80°C | Months to a Year | Better long-term stability in solution | Requires more energy and specialized freezers |
Experimental Protocols
Protocol: Assessment of iPD1 Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of iPD1 under different storage conditions.
1. Materials:
- Lyophilized iPD1
- Solvents for dissolution (e.g., DMSO, acetonitrile)
- Aqueous buffers at various pH values (e.g., phosphate-buffered saline pH 7.4, acetate buffer pH 5.0)
- HPLC system with a C18 reverse-phase column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Temperature-controlled storage units (4°C, -20°C, -80°C)
2. Procedure:
- Prepare a stock solution of iPD1 at a known concentration (e.g., 1 mg/mL) by first dissolving the lyophilized peptide in a minimal amount of organic solvent, followed by dilution with the desired aqueous buffer.
- Aliquot the stock solution into separate vials for each storage condition and time point to be tested.
- Store the aliquots at the different temperatures (e.g., 4°C, -20°C, and room temperature as a stress condition).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition. For frozen samples, allow them to thaw completely at room temperature.
- Analyze each sample by reverse-phase HPLC. A typical gradient might be from 5% to 95% mobile phase B over 30 minutes.
- Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main iPD1 peak.
- Calculate the percentage of remaining intact iPD1 at each time point relative to the initial time point (t=0).
3. Data Analysis:
- Plot the percentage of intact iPD1 against time for each storage condition.
- Determine the degradation rate and half-life of iPD1 under each condition.
Visualizations
Logical Workflow for iPD1 Stability Testing
Caption: Workflow for assessing iPD1 stability under various storage conditions.
Signaling Pathway of cPD1 and iPD1 in Enterococcus faecalis
In Enterococcus faecalis, the sex pheromone cPD1, produced by recipient cells, induces the expression of aggregation substance in donor cells, leading to conjugation. The inhibitor peptide iPD1, produced by donor cells, prevents self-induction. Both peptides are transported into the cell where they interact with the intracellular receptor TraA. iPD1 acts as a competitive inhibitor of cPD1, preventing the conformational change in TraA required for the downstream signaling that leads to the expression of conjugation genes.[5][6]
Caption: Simplified signaling pathway of cPD1 and iPD1 in E. faecalis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. veeprho.com [veeprho.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. nestgrp.com [nestgrp.com]
- 5. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Experimental Variability in iPD1 Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate experimental variability in studies involving the inhibition of the PD-1/PD-L1 pathway (iPD1).
Frequently Asked Questions (FAQs)
Q1: What are the major sources of variability in iPD1 experiments?
A1: Experimental variability in iPD1 studies can arise from several factors, categorized as biological or technical.
-
Biological Variability:
-
Tumor Heterogeneity: PD-L1 expression can vary significantly between different tumors and even within the same tumor.[1][2]
-
Patient-Specific Factors: The immune status and genetic background of the patient or animal model can influence the response to PD-1/PD-L1 blockade.[1][3]
-
Dynamic PD-L1 Expression: PD-L1 expression is not static and can be influenced by the tumor microenvironment, including inflammatory signals like interferon-gamma (IFN-γ).[2][4]
-
-
Technical Variability:
-
Assay-Specific Challenges: Different assays (e.g., IHC, flow cytometry, ELISA) have inherent variabilities. For instance, in Immunohistochemistry (IHC), different antibody clones, staining protocols, and scoring methods can lead to disparate results.[5][6]
-
Reagent Quality and Handling: The quality, storage, and handling of antibodies and other reagents are critical for reproducible results.
-
Sample Collection and Processing: The method of tissue collection, fixation, and processing can impact the detection of PD-L1.[7][8]
-
Data Analysis and Interpretation: Subjectivity in scoring IHC or gating in flow cytometry can introduce variability.[5][9]
-
Q2: How can I minimize variability in PD-L1 expression analysis by Immunohistochemistry (IHC)?
A2: To minimize variability in PD-L1 IHC, consider the following:
-
Standardized Protocols: Use a well-validated and standardized staining protocol.[7][8]
-
Validated Antibodies: Employ a validated antibody clone for your specific application. Different clones may have different sensitivities and specificities.[5]
-
Consistent Scoring: Develop and adhere to a consistent scoring methodology. The Tumor Proportion Score (TPS) and Combined Positive Score (CPS) are commonly used, but their application should be uniform across all samples.[5] Pathologist training is crucial for reproducible scoring.[9]
-
Appropriate Controls: Always include positive and negative tissue controls in each staining run to ensure the assay is performing correctly.[8][10]
-
Digital Pathology: Where possible, use digital pathology and image analysis software to reduce subjective scoring.
Q3: What are the key considerations for flow cytometry-based iPD1 assays?
A3: For reproducible flow cytometry results in iPD1 studies, focus on:
-
Antibody Titration: Properly titrate antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Compensation Controls: Use single-stain controls to correctly compensate for spectral overlap between fluorochromes.
-
Viability Dyes: Include a viability dye to exclude dead cells, which can non-specifically bind antibodies.
-
Gating Strategy: Establish a consistent and well-defined gating strategy based on appropriate controls (e.g., Fluorescence Minus One - FMO controls).
-
Instrument Standardization: Standardize instrument settings (e.g., laser power, detector voltages) across experiments.
Q4: How does the choice of in vitro model affect the outcome of iPD1 experiments?
A4: The choice of in vitro model is critical and can significantly impact the results.
-
Cell Lines: While convenient, cancer cell lines may not fully recapitulate the tumor microenvironment and may have altered PD-L1 expression compared to primary tumors.
-
Primary Cells: Co-cultures of primary tumor cells with immune cells (e.g., T cells, PBMCs) provide a more physiologically relevant system to study the effects of iPD1.[11]
-
3D Cultures: Three-dimensional organoid or spheroid models can better mimic the in vivo tumor architecture and cell-cell interactions.
Troubleshooting Guides
Issue 1: Inconsistent PD-L1 Staining in IHC
| Potential Cause | Troubleshooting Step |
| Poor Tissue Quality | Ensure proper and consistent tissue fixation and processing. Older tissue blocks may show reduced immunoreactivity.[7] |
| Suboptimal Antibody Concentration | Re-titer the primary antibody to find the optimal concentration. |
| Incorrect Antigen Retrieval | Optimize the antigen retrieval method (heat-induced or enzymatic) and duration. |
| Reagent Degradation | Check the expiration dates of all reagents and store them under recommended conditions. |
| Inconsistent Staining Procedure | Strictly adhere to the validated staining protocol, including incubation times and washing steps.[8] |
Issue 2: High Background in Flow Cytometry
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Include an Fc block step to block Fc receptors on immune cells. |
| Dead Cells | Use a viability dye to exclude dead cells from the analysis. |
| Antibody Concentration Too High | Titrate the antibody to the optimal concentration. |
| Inadequate Washing | Ensure sufficient washing steps to remove unbound antibodies. |
Issue 3: Low T-cell Activation in Co-culture Assays
| Potential Cause | Troubleshooting Step |
| Low PD-L1 Expression on Target Cells | Verify PD-L1 expression on target cells. Consider stimulating with IFN-γ to upregulate expression.[12] |
| Suboptimal Effector-to-Target Ratio | Optimize the ratio of immune cells to tumor cells. |
| Poor T-cell Viability | Check the viability of T cells before and during the assay. |
| Ineffective PD-1/PD-L1 Blockade | Verify the activity and concentration of the blocking antibody or small molecule. |
Quantitative Data Summary
Table 1: Effect of a Small Molecule PD-L1 Inhibitor on T-Cell Activation and Proliferation [13]
| Parameter | Treatment Group | Fold Change vs. Control |
| CD8+ T Cell Proliferation (Ki-67) | Small Molecule PD-L1 Inhibitor | Up to 2.5-fold increase |
| IL-2 Secretion | Small Molecule PD-L1 Inhibitor | Up to 3-fold increase |
| IFN-γ Secretion | Small Molecule PD-L1 Inhibitor | Up to 4-fold increase |
Table 2: Impact of PD-L1 Expression on Objective Response Rate (ORR) to PD-1/PD-L1 Blockade Monotherapy [14]
| PD-L1 Expression Status | Number of Patients | Objective Response Rate (ORR) |
| PD-L1 Positive | 9,494 | 24.39% |
| PD-L1 Negative | 4,215 | 10.34% |
Experimental Protocols
Protocol 1: Flow Cytometry for PD-1 Expression on T-Cells
This protocol is adapted from various sources for the analysis of PD-1 expression on human T-cells.[13][15][16]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
FACS Buffer (PBS with 1% BSA and 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-PD-1, and corresponding isotype controls.
-
Viability Dye
-
96-well U-bottom plate or FACS tubes
Procedure:
-
Cell Preparation: Isolate PBMCs using a density gradient centrifugation method. Wash the cells with PBS and resuspend in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Add 100 µL of the cell suspension to each well or tube. b. Add the viability dye according to the manufacturer's instructions. Incubate in the dark. c. Wash the cells with FACS buffer. d. Add a cocktail of surface-staining antibodies (anti-CD3, anti-CD4, anti-CD8, anti-PD-1, or isotype control) at their predetermined optimal concentrations. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on viable, single cells. b. Gate on CD3+ T-cells. c. Further gate on CD4+ and CD8+ T-cell subsets. d. Analyze PD-1 expression on the CD4+ and CD8+ populations, using the isotype control to set the gate for positive staining.
Protocol 2: PD-L1 ELISA
This protocol provides a general framework for a sandwich ELISA to quantify soluble PD-L1 in cell culture supernatants or other biological fluids.[17][18][19]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for human PD-L1.
-
Human PD-L1 standards.
-
Samples (cell culture supernatants, serum, etc.).
-
Biotinylated detection antibody specific for human PD-L1.
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer.
-
Plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the human PD-L1 standard. Prepare samples as needed (e.g., dilute if necessary).
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Incubate for 2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash the plate three to five times with wash buffer.
-
Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the concentration of PD-L1 in the samples.
Visualizations
Caption: Simplified PD-1/PD-L1 signaling pathway in T-cell inhibition.
Caption: General experimental workflow for flow cytometry analysis of PD-1.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Frontiers | Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework [frontiersin.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Cancer Immunotherapy, Part 3: Challenges and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon Receptor Signaling Pathways Regulating PD-L1 and PD-L2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-L1 testing by immunohistochemistry in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Understanding PD-L1 Testing in Breast Cancer: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. A versatile T cell-based assay to assess therapeutic antigen-specific PD-1-targeted approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FastScan⢠Total PD-L1 ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PD1 With Flow Cytometric Analysis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Human PD-L1 ELISA Kit (A4831) [antibodies.com]
- 18. Human PD-L1(Programmed Cell Death Protein 1 Ligand 1) ELISA Kit - Elabscience® [elabscience.com]
- 19. Human PD-L1 ELISA Kit (BMS2327) - Invitrogen [thermofisher.com]
Enhancing the signal-to-noise ratio in iPD1 activity assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing iPD1 (inhibitor of Programmed Death-1) activity assays. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to help enhance the signal-to-noise ratio and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common types of assays used to screen for inhibitors of the PD-1/PD-L1 interaction?
A1: The most common assays for screening inhibitors of the PD-1/PD-L1 interaction are biochemical and cell-based assays. Biochemical assays, such as HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), directly measure the binding of PD-1 and PD-L1 proteins.[1][2][3][4][5][6] Cell-based assays utilize engineered cell lines to measure the functional consequences of the PD-1/PD-L1 interaction, often through a reporter gene like luciferase.[7][8][9][10][11][12][13]
Q2: What is the principle behind a PD-1/PD-L1 cell-based reporter assay?
A2: In a typical PD-1/PD-L1 cell-based reporter assay, two types of engineered cells are co-cultured.[8][9] "Effector cells" (e.g., Jurkat T cells) express the PD-1 receptor and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (like NFAT response elements).[7][8][9] "Target cells" or "antigen-presenting cells" (APCs) are engineered to express PD-L1 and a T-cell receptor (TCR) activator on their surface.[8][9] When the TCR is activated, it stimulates the effector cell to produce the reporter signal. However, the simultaneous engagement of PD-1 with PD-L1 inhibits this signal.[7][8][9] An effective iPD1 (inhibitor) will block the PD-1/PD-L1 interaction, thereby restoring the reporter signal.[7][8][9]
Q3: How do HTRF and AlphaLISA assays for PD-1/PD-L1 work?
A3: Both are proximity-based assays. In an HTRF assay, PD-1 and PD-L1 are labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor pair. When they interact, the donor and acceptor are brought into close proximity, allowing for energy transfer and the generation of a specific fluorescent signal.[1][3][4] An inhibitor disrupts this interaction, leading to a decrease in the HTRF signal.[1] In an AlphaLISA assay, one protein (e.g., biotinylated PD-1) is bound to streptavidin-coated Donor beads, and the other (e.g., His-tagged PD-L1) is bound to antibody-coated Acceptor beads.[2][5][6] When PD-1 and PD-L1 interact, the beads are brought close enough for a chemiluminescent signal to be generated upon excitation.[2][5] An inhibitor will prevent this proximity and reduce the signal.
Troubleshooting Guides
Issue 1: High Background Signal
A high background can mask the true signal from your assay, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Nonspecific binding of assay components | Increase the number and duration of wash steps. Consider adding a mild detergent like Tween-20 to your wash buffers. Optimize the concentration of the blocking agent (e.g., BSA or non-fat dry milk). |
| High antibody or protein concentration | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. Reduce the concentration of tagged PD-1 or PD-L1 proteins. |
| Contaminated buffers or reagents | Prepare fresh buffers and ensure they are free of microbial contamination. |
| Autofluorescence of compounds (in fluorescence-based assays) | Screen compounds for autofluorescence before the main assay. Use assay technologies less susceptible to interference, such as HTRF or AlphaLISA, which have time-delayed measurements. |
| High cell density (in cell-based assays) | Optimize the cell seeding density. Too many cells can lead to high basal activity of the reporter gene. |
| Reagent aggregation | Centrifuge protein reagents before use to remove any aggregates. Ensure proper mixing of reagents. |
Issue 2: Low or No Signal
A weak or absent signal can make it impossible to determine the efficacy of potential inhibitors.
| Potential Cause | Recommended Solution |
| Inactive proteins or antibodies | Ensure proper storage and handling of recombinant proteins and antibodies. Avoid repeated freeze-thaw cycles.[14] Test the activity of individual components separately if possible. |
| Suboptimal assay buffer conditions | Optimize the pH, salt concentration, and any necessary additives in the assay buffer. |
| Insufficient incubation times | Optimize the incubation times for each step of the assay (e.g., protein binding, antibody incubation, substrate development). |
| Low expression of PD-1 or PD-L1 in cell-based assays | Confirm the expression levels of PD-1 and PD-L1 in your engineered cell lines, for instance, by flow cytometry. For some cell lines, PD-L1 expression can be induced by treatment with cytokines like IFN-γ.[15] |
| Incorrect filter sets or plate reader settings | Ensure that the excitation and emission wavelengths used in your plate reader are appropriate for the fluorophores in your assay. |
| Problem with the reporter gene system (cell-based assays) | Verify the functionality of the reporter gene (e.g., luciferase) by treating the cells with a known activator of the signaling pathway. |
Issue 3: High Variability Between Replicates
Inconsistent results between replicate wells can lead to unreliable data and difficulty in determining IC50 values.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a uniform, single-cell suspension before plating to avoid cell clumping. Use a calibrated multichannel pipette or an automated cell dispenser for plating. |
| Edge effects in microplates | To minimize evaporation in the outer wells, fill the perimeter wells with sterile water or media without cells. Use lids with condensation rings or sealing tapes.[4] |
| Inconsistent pipetting | Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing. |
| Cell health and passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time. Routinely test for mycoplasma contamination.[15] |
| Incomplete mixing of reagents | Gently mix the plate on an orbital shaker after adding reagents to ensure a homogeneous solution in each well. |
Experimental Protocols & Data
Protocol 1: General Biochemical PD-1/PD-L1 Inhibition Assay (ELISA-based)
-
Coating: Coat a 96-well plate with purified PD-L1 protein and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Inhibitor Addition: Add serial dilutions of your test inhibitor (iPD1) to the wells.
-
PD-1 Addition: Add biotinylated PD-1 protein to the wells and incubate for 1-2 hours at room temperature to allow for binding.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP (Horseradish Peroxidase) and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate and incubate until a signal develops.
-
Measurement: Read the signal using a luminometer or spectrophotometer.
Protocol 2: General Cell-Based PD-1/PD-L1 Blockade Bioassay
-
Cell Plating: Plate the PD-L1 expressing "target" cells in a 96-well white, flat-bottom plate and incubate overnight.
-
Inhibitor and Effector Cell Addition: The next day, prepare serial dilutions of the iPD1 antibody or small molecule. Add the diluted inhibitor to the wells, followed by the addition of the PD-1/NFAT-luciferase expressing "effector" cells.[8]
-
Incubation: Co-culture the cells for a set period (e.g., 6 hours) at 37°C in a CO2 incubator.[8]
-
Lysis and Signal Detection: Allow the plate to equilibrate to room temperature. Add a luciferase detection reagent (which lyses the cells and provides the substrate) to each well.[8]
-
Measurement: Incubate for 5-10 minutes at room temperature and measure the luminescence using a plate reader.[8]
Table 1: Example IC50 Values for Known PD-1/PD-L1 Inhibitors
The following table summarizes example IC50 values obtained from various PD-1/PD-L1 interaction assays. These values should be used as a reference, as results can vary depending on the specific assay conditions and reagents used.
| Inhibitor | Assay Type | Target | Reported IC50 | Reference |
| Pembrolizumab | HTRF | PD-1 | 2.0 nM | [1] |
| Nivolumab | HTRF | PD-1 | 2.4 nM | [1] |
| Atezolizumab | HTRF | PD-L1 | 3.9 nM | [1] |
| Small Molecule 1 | HTRF | PD-1/PD-L1 | 177 nM | [1] |
| Small Molecule 3 | HTRF | PD-1/PD-L1 | 146 nM | [1] |
| Untagged hPD-L1 | AlphaLISA | PD-1/PD-L1 | 19.22 nM | [2] |
| Macrocyclic Inhibitor | AlphaLISA | PD-L1 | 440 nM | [2] |
| BMS-1166 | SPR | PD-1/PD-L1 | Varies | [16] |
| BMS-202 | SPR | PD-1/PD-L1 | Varies | [16] |
Visual Guides
References
- 1. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 2. resources.revvity.com [resources.revvity.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of a mechanism of action-reflective, dual target cell-based reporter bioassay for a bispecific monoclonal antibody targeting human CTLA-4 and PD-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The screening of compounds regulating PD‐L1 transcriptional activity in a cell functional high‐throughput manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro characterization of a small molecule PD-1 inhibitor that targets the PD-l/PD-L1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of iPD1 and Other Bacterial Pheromone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bacterial sex pheromone inhibitor iPD1 and its notable counterpart, iAD1. Both molecules are produced by strains of Enterococcus faecalis harboring specific conjugative plasmids and represent a key mechanism for regulating horizontal gene transfer. This document synthesizes available data on their structure, mechanism of action, and provides detailed experimental protocols for their characterization.
Introduction to Bacterial Pheromone Inhibitors
In certain bacteria, such as Enterococcus faecalis, the transfer of conjugative plasmids is a tightly regulated process mediated by peptide sex pheromones. Plasmid-free recipient cells release these pheromones, which in turn induce a mating response in donor cells carrying the corresponding plasmid. To prevent self-induction, donor cells produce competitive inhibitor peptides that block the pheromone signaling pathway. This guide focuses on iPD1, the inhibitor corresponding to the cPD1 pheromone system of the pPD1 plasmid, and compares it with iAD1, the inhibitor for the cAD1 pheromone of the pAD1 plasmid.
Comparative Data of Pheromone Inhibitors
| Property | iPD1 | iAD1 |
| Producing Organism | Enterococcus faecalis (harboring pPD1 plasmid) | Enterococcus faecalis (harboring pAD1 plasmid) |
| Target Pheromone | cPD1 | cAD1 |
| Molecular Weight | 829.04 Da | 956.19 Da |
| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | H-Ala-Phe-Ile-Phe-Thr-Leu-Ile-Ser-OH |
| Mechanism of Action | Competitive inhibitor of cPD1 binding to the intracellular receptor TraA | Competitive inhibitor of cAD1 binding to the intracellular receptor TraA |
| Qualitative Potency | Effective inhibitor of the cPD1 pheromone system | Considered a potent inhibitor of the cAD1 pheromone system |
Sequence Alignment of iPD1 and iAD1
A sequence alignment of iPD1 and iAD1 reveals significant homology, with differences in three of the eight amino acid residues.
(* denotes identical residues, . denotes similar residues)
Mechanism of Action: Pheromone Signaling and Inhibition
The signaling pathway for pheromone response in Enterococcus faecalis involves the import of the pheromone (cPD1 or cAD1) into the donor cell, where it binds to the intracellular receptor protein, TraA. TraA is a negative regulator that, in its unbound state, represses the transcription of genes required for conjugation. The binding of the pheromone to TraA causes a conformational change, leading to the de-repression of conjugation genes and initiating the mating process.
The inhibitor peptides, iPD1 and iAD1, are also imported into the cell and act as competitive antagonists. They compete with their respective pheromones for binding to the TraA receptor. By binding to TraA without activating it, the inhibitors prevent the pheromone from binding and thereby maintain the repression of the conjugation genes.
Experimental Protocols
Key Experiment: Clumping Assay for Pheromone Inhibition
The "clumping assay" is a standard method to measure the biological activity of Enterococcus faecalis sex pheromones and the potency of their inhibitors. The assay is based on the visible aggregation or "clumping" of donor cells when induced by a pheromone.
Objective: To determine the inhibitory concentration of iPD1 required to prevent cPD1-induced clumping of pPD1-harboring E. faecalis cells.
Materials:
-
E. faecalis donor strain harboring the pPD1 plasmid.
-
Synthetic cPD1 pheromone.
-
Synthetic iPD1 inhibitor.
-
Brain Heart Infusion (BHI) broth.
-
Spectrophotometer.
-
Microscope.
Methodology:
-
Preparation of Donor Cells: Culture the E. faecalis donor strain in BHI broth to early exponential phase (OD600 ≈ 0.2).
-
Preparation of Pheromone and Inhibitor Solutions: Prepare stock solutions of synthetic cPD1 and iPD1 in an appropriate solvent (e.g., DMSO or ethanol) and create a series of dilutions in BHI broth.
-
Assay Setup:
-
In a series of test tubes, add a fixed, sub-maximal concentration of cPD1 that is known to induce visible clumping.
-
To these tubes, add varying concentrations of iPD1.
-
Include positive controls (cPD1 only) and negative controls (no pheromone).
-
-
Incubation: Add the prepared donor cell culture to each tube and incubate at 37°C with gentle shaking for 2-3 hours.
-
Data Collection:
-
Visual Assessment: Observe the tubes for the presence or absence of visible cell aggregation.
-
Microscopic Examination: Examine a drop from each culture under a microscope to confirm clumping.
-
Spectrophotometric Reading: Gently resuspend the cultures and measure the optical density (OD600). A decrease in OD compared to the non-clumped control is indicative of cell aggregation.
-
-
Analysis: The minimum concentration of iPD1 that prevents visible or measurable clumping is determined. This can be used to calculate an IC50 value (the concentration of inhibitor that reduces the clumping response by 50%).
Conclusion
iPD1 and iAD1 are structurally and functionally similar peptide inhibitors of bacterial sex pheromones in Enterococcus faecalis. They act through a competitive inhibition mechanism by targeting the intracellular receptor TraA. While direct quantitative comparisons of their inhibitory potency are lacking in the literature, the provided experimental protocols offer a clear path for researchers to perform such a comparative analysis. A deeper understanding of these and other pheromone inhibitors could provide novel strategies for controlling horizontal gene transfer and the spread of antibiotic resistance.
Comparative Guide to the Specificity and Cross-Reactivity of iPD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of iPD1, a novel anti-Programmed Death-1 (PD-1) recombinant monoclonal antibody, with other commercially available anti-PD-1 antibodies and alternative affinity reagents. The following sections present supporting experimental data and detailed protocols to allow for an objective evaluation of iPD1's performance characteristics.
Introduction to iPD1 and the PD-1 Pathway
Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells.[1] Its interaction with its ligands, PD-L1 and PD-L2, downregulates T-cell activation, playing a crucial role in preventing autoimmunity but also allowing tumor cells to evade immune surveillance.[1] The blockade of the PD-1/PD-L1 pathway has become a cornerstone of cancer immunotherapy.[1]
iPD1 is a recombinantly produced humanized IgG1 monoclonal antibody designed to bind to human PD-1 with high affinity and specificity, thereby blocking the interaction with its ligands and restoring anti-tumor immune responses. This guide evaluates the binding characteristics of iPD1 in comparison to other established anti-PD-1 antibodies and non-antibody-based alternatives.
References
A Comparative Analysis of Binding Affinity: Conventional PD-1 versus Engineered High-Affinity PD-1 Variants
This guide provides an objective comparison of the binding affinity between conventional, wild-type Programmed Death-1 (cPD1) and engineered, high-affinity PD-1 variants (iPD1) to their primary ligand, PD-L1. This analysis is supported by experimental data from peer-reviewed studies and is intended for researchers, scientists, and professionals in the field of drug development and cancer immunotherapy.
Introduction to PD-1 and its Role in Immune Regulation
Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on the surface of activated T cells.[1] Its interaction with its ligand, PD-L1, which is often overexpressed on tumor cells, triggers an inhibitory signal that suppresses T cell activity, allowing cancer cells to evade the immune system.[1] Blocking this interaction is a cornerstone of modern cancer immunotherapy. While monoclonal antibodies targeting either PD-1 or PD-L1 have shown significant clinical success, research into engineered PD-1 variants with enhanced binding affinity offers a promising alternative therapeutic strategy.
Quantitative Comparison of Binding Affinity
The binding affinity of conventional PD-1 (cPD1) for PD-L1 is relatively modest.[2] To enhance the therapeutic potential of soluble PD-1 as a competitive inhibitor, various engineered variants (iPD1) have been developed with significantly increased affinity. These high-affinity variants are designed through techniques such as directed molecular evolution and phage display.[3]
Below is a summary of the binding affinity data for cPD1 and representative iPD1 variants.
| Molecule | Ligand | K_D (Equilibrium Dissociation Constant) | Fold Increase in Affinity (vs. cPD1) | Measurement Technique | Reference |
| cPD1 (Wild-Type) | hPD-L1 | 8.2 µM | - | Surface Plasmon Resonance (SPR) | [2] |
| iPD1 (HAC-PD-1 Variant) | hPD-L1 | ~100 pM | ~82,000-fold | Surface Plasmon Resonance (SPR) | [2] |
| iPD1 (Engineered Variant) | hPD-L1 | 2.6 nM | ~3,000-fold | Not Specified | [3] |
| iPD1 (Mutants M70I, S87W, A132L) | hPD-L1 | Enhanced binding (specific K_D not provided) | Not Specified | In vitro binding assays | [4][5] |
| iPD1 (Decoy Mutant 463) | hPD-L1 | Significantly higher than WT (EC50 of 0.031 µg/mL vs 2.571 µg/mL for WT) | ~3 orders of magnitude | Cell-based assay | [6] |
Note: K_D is a measure of binding affinity; a lower K_D value indicates a higher affinity.
The data clearly demonstrates that engineered PD-1 variants can exhibit a dramatically higher binding affinity for PD-L1, with increases of several orders of magnitude compared to the wild-type protein. This enhanced affinity is primarily driven by a significant reduction in the off-rate (dissociation rate), leading to a much more stable interaction with PD-L1.[2]
Experimental Protocols
The binding affinities presented above are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions.[7][8]
Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the PD-1/PD-L1 interaction.
Methodology:
-
Immobilization: Recombinant human PD-1 is immobilized on the surface of a sensor chip (e.g., CM5 sensor chip) using standard amine coupling chemistry. A reference flow cell is prepared without the immobilized protein to subtract non-specific binding signals.[7][9]
-
Analyte Preparation: A series of concentrations of the analyte (e.g., soluble PD-L1 or an engineered PD-1 variant) are prepared in a suitable running buffer (e.g., HBS-EP+).[7]
-
Binding Measurement: The prepared analyte solutions are injected sequentially over the sensor chip surface at a constant flow rate. The association of the analyte to the immobilized ligand is monitored in real-time.[7]
-
Dissociation Measurement: Following the association phase, the running buffer is flowed over the chip, and the dissociation of the analyte from the ligand is monitored in real-time.[10]
-
Regeneration: The sensor chip surface is regenerated between cycles using a solution that removes the bound analyte without damaging the immobilized ligand (e.g., a low pH glycine-HCl solution).[7]
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (k_a, k_d) and the binding affinity (K_D).[10][11]
Bio-Layer Interferometry (BLI)
BLI is another optical, label-free technique used to measure biomolecular interactions in real-time.[12][13]
Objective: To determine the binding kinetics and affinity of the PD-1/PD-L1 interaction.
Methodology:
-
Immobilization: A biotinylated ligand (e.g., PD-1) is immobilized onto a streptavidin-coated biosensor tip.[14]
-
Baseline: The biosensor tip is dipped into a well containing running buffer to establish a stable baseline.
-
Association: The biosensor tip is then moved to a well containing the analyte (e.g., PD-L1) at a specific concentration, and the association is measured in real-time as a shift in the interference pattern of light.[15]
-
Dissociation: The biosensor tip is subsequently moved back to a well with running buffer to measure the dissociation of the analyte.[15]
-
Data Analysis: The binding and dissociation curves are analyzed using appropriate software to determine the kinetic constants and binding affinity.
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 inhibitory signaling pathway in T cells.
Experimental Workflow for Binding Affinity Measurement using SPR
Caption: Workflow for SPR-based binding affinity analysis.
References
- 1. An Imaging-Based Assay to Measure the Location of PD-1 at the Immune Synapse for Testing the Binding Efficacy of Anti-PD-1 and Anti-PD-L1 Antibodies [bio-protocol.org]
- 2. pnas.org [pnas.org]
- 3. High-affinity PD-1 molecules deliver improved interaction with PD-L1 and PD-L2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The design of high affinity human PD-1 mutants by using molecular dynamics simulations (MD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Affinity Decoy PD-1 Mutant Screened from an Epitope-Specific Cell Library [engineering.org.cn]
- 7. benchchem.com [benchchem.com]
- 8. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PD-1 Binding Kinetics by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 12. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 13. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Halting the Traffic: A Comparative Guide to the Validation of iPD1 and Other Plasmid Transfer Inhibitors
For Immediate Release
In the ongoing battle against the spread of antibiotic resistance, the inhibition of plasmid transfer between bacteria presents a critical strategic frontier. Plasmids, small circular DNA molecules, are primary vehicles for the horizontal gene transfer of resistance genes. A key focus of current research is the identification and validation of compounds that can disrupt this process. This guide provides a comparative analysis of iPD1, a naturally occurring peptide inhibitor, and other notable plasmid transfer inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary of Comparative Performance
The following table summarizes the quantitative performance of various plasmid transfer inhibitors based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and the efficacy of these inhibitors can be highly dependent on the specific plasmid, bacterial strains, and experimental conditions used.
| Inhibitor | Target Organism(s) | Target Plasmid(s) | Concentration | Inhibitory Effect | Mechanism of Action | Reference(s) |
| iPD1 | Enterococcus faecalis | pPD1 (pheromone-responsive) | ~1:1 ratio with cPD1 pheromone | Competitive antagonism of pheromone-induced conjugation | Intracellularly binds to the TraA receptor, preventing the pheromone (cPD1) from inducing the expression of conjugation genes.[1] | [1] |
| 2-Hexadecynoic Acid (2-HDA) | Enterobacteriaceae (e.g., E. coli) | IncW, IncF, IncH | 0.4 mM | ~100-fold reduction in conjugation frequency.[2] | Targets the donor cell; the precise molecular target is under investigation but is related to the conjugative machinery.[2] | [2][3][4] |
| In vivo (mouse gut) | Model plasmids | Fed in food | ~50-fold reduction in conjugation efficiency.[3][4] | [3][4] | ||
| Chlorpromazine | Escherichia coli | R-144, R-100 (R factors) | 50-100 µg/ml | 100 to 1000-fold (2-3 log) reduction in transfer frequency.[5] | May modify membrane topology and cause retraction of sex pili.[5][6] | [5][7] |
| Escherichia coli | pCTgfp | 20 µg/ml | 82% reduction in transconjugants.[7] | [7] | ||
| Azidothymidine (AZT) | Escherichia coli | pCT | 0.25 µg/ml | 83.3% reduction in plasmid transmission.[7] | Interferes with plasmid replication through DNA chain termination. | [7] |
Signaling Pathways and Experimental Overviews
To understand the validation of these inhibitors, it is crucial to visualize their mechanisms of action and the experimental workflows used to quantify their effects.
Detailed Experimental Protocols
The validation of plasmid transfer inhibitors relies on meticulous experimental procedures. Below are detailed protocols for key cited experiments.
Pheromone-Induced Conjugation Assay for iPD1 in Enterococcus faecalis
This protocol is adapted from methodologies used to study pheromone-responsive plasmids in E. faecalis.
Objective: To quantify the inhibitory effect of exogenously added iPD1 peptide on the cPD1-induced conjugation of plasmid pPD1.
Materials:
-
E. faecalis donor strain (e.g., OG1RF containing pPD1)
-
E. faecalis recipient strain (e.g., OG1SSp, plasmid-free)
-
Brain Heart Infusion (BHI) broth and agar
-
Selective antibiotics (e.g., rifampicin for recipient, bacteriocin activity for donor selection)
-
Synthetic cPD1 pheromone
-
Synthetic iPD1 inhibitor peptide
-
Sterile microcentrifuge tubes and phosphate-buffered saline (PBS)
Procedure:
-
Culture Preparation: Inoculate donor and recipient strains in separate BHI broths (with appropriate antibiotics for the recipient) and grow overnight at 37°C without shaking.
-
Induction: Dilute the overnight donor culture 1:10 in fresh BHI broth and grow for 90 minutes at 37°C.
-
Experimental Setup: Prepare multiple tubes of the diluted donor culture. To induce conjugation, add synthetic cPD1 to a final concentration that elicits a strong mating response (e.g., 10 ng/ml). To test inhibition, add varying concentrations of synthetic iPD1 simultaneously with or shortly before the addition of cPD1. Include a control group with no added peptides and a group with only cPD1.
-
Mating: After a 30-minute induction period, mix the induced donor cultures with the recipient culture at a 1:10 donor-to-recipient ratio.
-
Incubation: Incubate the mating mixtures at 37°C for a defined period (e.g., 4 hours) to allow for plasmid transfer.
-
Quantification: After incubation, vortex the mixtures to disrupt mating aggregates. Perform serial dilutions of the mating cultures in sterile PBS.
-
Plating: Plate the dilutions onto selective agar plates:
-
To count recipients: Plate on BHI with an antibiotic selective for the recipient strain.
-
To count donors: Plate on BHI (selection can be based on bacteriocin production against a sensitive indicator strain).
-
To count transconjugants: Plate on BHI with antibiotics selective for the recipient strain that has acquired the plasmid.
-
-
Analysis: Incubate the plates at 37°C for 24-48 hours. Count the colony-forming units (CFU) on each plate. Calculate the conjugation frequency as the number of transconjugants per donor cell. Compare the frequencies between the control and iPD1-treated groups to determine the inhibitory effect.
Broth Mating Assay for General Conjugation Inhibitors (e.g., 2-HDA, Chlorpromazine, AZT)
This is a standard protocol for assessing the efficacy of conjugation inhibitors against various plasmids in Gram-negative bacteria.
Objective: To determine the reduction in conjugation frequency of a specific plasmid in the presence of a chemical inhibitor.
Materials:
-
Donor strain carrying the plasmid of interest (e.g., E. coli with an IncF plasmid)
-
Recipient strain with a selectable marker (e.g., rifampicin or nalidixic acid resistance)
-
Luria-Bertani (LB) broth and agar
-
Selective antibiotics for the plasmid and the recipient's chromosomal resistance
-
The inhibitor to be tested (e.g., 2-HDA, chlorpromazine, AZT) dissolved in an appropriate solvent.
Procedure:
-
Culture Preparation: Grow donor and recipient strains separately in LB broth overnight at 37°C with shaking.
-
Subculturing: Dilute the overnight cultures into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).
-
Mating Mixture: Mix donor and recipient cultures, typically at a 1:1 or 1:10 ratio, in fresh LB broth.
-
Inhibitor Addition: Add the inhibitor at the desired final concentration to the experimental mating mixtures. Include a solvent-only control.
-
Mating Incubation: Incubate the mating mixtures for a specific duration (e.g., 24 hours) at 37°C without shaking to facilitate mating pair formation.
-
Plating for Quantification: After incubation, serially dilute the mixtures in PBS.
-
To enumerate donors: Plate on LB agar with an antibiotic selective for the plasmid.
-
To enumerate recipients: Plate on LB agar with an antibiotic selective for the recipient's chromosomal marker.
-
To enumerate transconjugants: Plate on LB agar with both antibiotics (selective for the recipient and the plasmid).
-
-
Incubation and Analysis: Incubate plates at 37°C for 18-24 hours. Count the colonies and calculate the conjugation frequency (transconjugants per donor or per recipient). The percentage of inhibition is calculated by comparing the conjugation frequency in the presence and absence of the inhibitor.
Conclusion
The validation of iPD1's role in plasmid transfer inhibition highlights a sophisticated, naturally evolved mechanism of controlling horizontal gene transfer. Its high specificity and competitive antagonistic action present a unique model for inhibitor design. In comparison, broad-spectrum inhibitors like 2-HDA, chlorpromazine, and AZT demonstrate significant potential in reducing the transfer of a wider range of plasmids. The experimental protocols detailed herein provide a foundation for the standardized evaluation of these and future plasmid transfer inhibitors, a critical step in developing novel strategies to combat the global threat of antibiotic resistance.
References
- 1. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Fatty Acids Prevent Plasmid-Mediated Horizontal Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Conjugation Inhibitors Effectively Prevent Plasmid Transmission in Natural Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of chlorpromazine on conjugal plasmid transfer and sex pili - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural and Artificial Strategies To Control the Conjugative Transmission of Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Drugs Inhibit Transfer of Plasmids Carrying Extended-Spectrum β-Lactamase and Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: A Tale of Two Targets
An Objective Comparison of PD-1 and PD-L1 Inhibitors for Researchers and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) have emerged as cornerstone treatments for a multitude of malignancies. These immune checkpoint inhibitors function by disrupting the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby unleashing the immune system to recognize and eliminate cancerous cells. While both classes of inhibitors target the same signaling axis, their distinct molecular targets lead to differences in their mechanism of action, clinical efficacy, and safety profiles. This guide provides a comprehensive comparison of PD-1 and PD-L1 inhibitors, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
PD-1 is a receptor expressed on the surface of activated T cells. When it binds to its ligand, PD-L1, which is often overexpressed on tumor cells, it triggers an inhibitory signal that suppresses T-cell activity.[1][2][3] PD-1 inhibitors are monoclonal antibodies that bind to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and another ligand, PD-L2. This blockade effectively removes the "brakes" on the T cells, allowing them to mount an anti-tumor response.[4]
Conversely, PD-L1 inhibitors are monoclonal antibodies that bind to the PD-L1 ligand on tumor cells and other cells within the tumor microenvironment.[1][4] This action prevents PD-L1 from engaging with both the PD-1 and B7-1 (CD80) receptors on T cells.[4] By blocking this interaction, PD-L1 inhibitors also restore the tumor-killing ability of T cells.[4]
A key theoretical difference is that PD-L1 inhibitors leave the PD-1 receptor on T cells free to interact with its other ligand, PD-L2, which is primarily expressed on antigen-presenting cells. This may help to maintain some level of immune homeostasis and potentially lead to a different side-effect profile.[5]
Signaling Pathways
The binding of PD-L1 to PD-1 on T cells initiates a signaling cascade that inhibits T-cell activation. This process involves the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1.[6][7] This leads to the recruitment of the phosphatases SHP-1 and SHP-2, which dephosphorylate and inactivate key downstream signaling molecules in the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K.[6][7] The ultimate effect is the suppression of T-cell proliferation, cytokine production, and cytotoxic activity.[8][9]
On the other hand, PD-L1 expressed on tumor cells can also induce "reverse signaling" within the cancer cells themselves, promoting tumor growth and survival.[10][11][12] This intrinsic signaling can activate pathways like PI3K/AKT and MAPK/ERK, contributing to chemoresistance and cancer stemness.[10]
PD-1 Signaling Pathway in T Cells
Caption: PD-1 signaling cascade in a T cell upon engagement with PD-L1.
Tumor-Intrinsic PD-L1 Signaling
Caption: Tumor-intrinsic signaling pathways activated by PD-L1.
Comparative Efficacy
Multiple meta-analyses of clinical trials have been conducted to compare the efficacy of PD-1 and PD-L1 inhibitors, although direct head-to-head trials are limited.
A meta-analysis published in JAMA Oncology involving over 11,000 patients with solid tumors suggested that anti-PD-1 inhibitors were associated with better overall survival (OS) and progression-free survival (PFS) compared to anti-PD-L1 inhibitors.[13] Another systematic review and meta-analysis found that PD-1 inhibitors had a higher overall response rate (ORR) and duration of response (DOR) compared to PD-L1 inhibitors.[14][15][16]
However, it is important to note that these are indirect comparisons and the choice between a PD-1 and a PD-L1 inhibitor may depend on the specific cancer type and clinical context. For instance, in advanced breast cancer, one meta-analysis found no significant difference in OS between the two classes, while PD-L1 inhibitors showed a greater improvement in PFS.[17]
Table 1: Comparative Efficacy of PD-1 vs. PD-L1 Inhibitors (from Meta-Analyses)
| Efficacy Endpoint | Finding |
| Overall Survival (OS) | Anti-PD-1 inhibitors showed a significant OS benefit over anti-PD-L1 inhibitors in a meta-analysis of solid tumors (HR 0.75).[13] |
| Progression-Free Survival (PFS) | Anti-PD-1 inhibitors demonstrated a significant PFS benefit compared to anti-PD-L1 inhibitors in the same meta-analysis (HR 0.73).[13] |
| Overall Response Rate (ORR) | A meta-analysis reported a higher mean ORR for PD-1 inhibitors (21.65%) compared to PD-L1 inhibitors (17.60%).[14][15] |
| Duration of Response (DOR) | The same study found a longer median DOR for PD-1 inhibitors (11.26 months) versus PD-L1 inhibitors (10.03 months).[14][15] |
Comparative Safety and Tolerability
The safety profiles of PD-1 and PD-L1 inhibitors are generally similar, characterized by immune-related adverse events (irAEs). However, some differences have been observed in meta-analyses.
A review in JAMA Oncology found that approximately two-thirds of patients receiving either a PD-1 or PD-L1 inhibitor experienced treatment-related adverse events.[18] The most common were fatigue, pruritus, and diarrhea.[18] This analysis also suggested that PD-1 inhibitors had a higher incidence of grade 3 or higher adverse events compared to PD-L1 inhibitors.[5][18] Another meta-analysis reported a potentially higher risk of certain irAEs, such as rash and colitis, with anti-PD-1 antibodies compared to anti-PD-L1 antibodies.[19][20]
Conversely, a real-world data analysis from the FAERS database indicated that anti-PD-L1 therapies had higher rates of endocrine, skin, and musculoskeletal AEs, while anti-PD-1 therapies had higher rates of cardiac, vascular, respiratory, gastrointestinal, and hepatobiliary AEs.[21]
Table 2: Comparative Incidence of Grade ≥3 Adverse Events
| Adverse Event Category | Finding |
| Any Grade ≥3 AE | PD-1 inhibitors were associated with a higher mean incidence of grade 3 or higher adverse events compared with PD-L1 inhibitors (OR, 1.58).[5][18] |
| Specific Grade ≥3 irAEs | A meta-analysis suggested a potentially higher risk of grade ≥3 colitis, hypothyroidism, and rash with anti-PD-1 versus anti-PD-L1 antibodies.[19] |
| Real-World Data (FAERS) | Anti-PD-1 therapies showed higher rates of severe cardiac, vascular, and respiratory events, while anti-PD-L1 therapies had higher rates of severe endocrine and skin events.[21] |
Experimental Protocols
The evaluation of PD-1 and PD-L1 inhibitors involves a range of in vitro and in vivo experimental protocols to assess their binding affinity, potency, and anti-tumor activity.
In Vitro Potency Assay: T-Cell Activation
A common method to assess the functional activity of these inhibitors is to measure their ability to restore T-cell activation in a co-culture system.
-
Cell Lines:
-
Effector cells: A T-cell line (e.g., Jurkat) engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
Target cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express PD-L1 and a T-cell receptor (TCR) agonist.
-
-
Procedure:
-
Seed the target cells in a 96-well plate.
-
Add serial dilutions of the PD-1 or PD-L1 inhibitor.
-
Add the PD-1 effector cells to the wells.
-
Incubate for a specified period (e.g., 6 hours).
-
Measure the reporter gene expression (e.g., luminescence) to quantify T-cell activation.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the signal against the inhibitor concentration.
-
In Vivo Efficacy Study: Syngeneic Mouse Model
Syngeneic mouse models are crucial for evaluating the anti-tumor efficacy of checkpoint inhibitors in an immunocompetent setting.
-
Animal Model:
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c) that are syngeneic to the chosen tumor cell line.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a murine tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) into the flank of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer the PD-1 or PD-L1 inhibitor (or vehicle control) via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, tumors can be excised for analysis of the tumor microenvironment (e.g., by flow cytometry or immunohistochemistry) to assess immune cell infiltration (e.g., CD8+ T cells).
-
Experimental Workflow for In Vivo Efficacy
Caption: A generalized experimental workflow for in vivo efficacy testing.
Conclusion
Both PD-1 and PD-L1 inhibitors have revolutionized cancer treatment by effectively reactivating the anti-tumor immune response. While they target the same crucial immune checkpoint pathway, subtle differences in their mechanisms of action may translate to variations in their clinical efficacy and safety profiles. Meta-analyses of clinical trial data suggest that PD-1 inhibitors may offer a slight advantage in terms of overall and progression-free survival in some solid tumors, though this is not universally observed across all cancer types. The incidence and types of immune-related adverse events may also differ between the two classes.
For researchers and drug development professionals, the choice of which inhibitor to investigate or develop further will depend on the specific disease context, the desired therapeutic window, and the potential for combination with other agents. A thorough understanding of their distinct biological effects, as elucidated through rigorous preclinical and clinical evaluation, is paramount for optimizing their therapeutic potential.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment-Related Adverse Events of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Tumor-Intrinsic PD-L1 Signaling in Cancer Initiation, Development and Treatment: Beyond Immune Evasion [frontiersin.org]
- 11. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medpagetoday.com [medpagetoday.com]
- 14. Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparative efficacy and safety of PD-1 versus PD-L1 inhibitors in breast cancer treatment: A systematic review and meta analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Immune-related adverse events with PD-1 versus PD-L1 inhibitors: a meta-analysis of 8730 patients from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
Confirming the Structure of Synthetic iPD1: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic peptides is a critical step in ensuring the validity of experimental results and the safety of potential therapeutics. This guide provides a detailed comparison of mass spectrometry-based techniques for the structural elucidation of the synthetic octapeptide iPD1 (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH), a sex pheromone inhibitor from Enterococcus faecalis.[1][2] Alternative analytical methods are also discussed, providing a comprehensive overview for the structural characterization of this and similar short synthetic peptides.
Introduction to iPD1
Synthetic iPD1 is an octapeptide with the amino acid sequence Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser.[1] It is the inhibitor of the sex pheromone cPD1, playing a role in the regulation of conjugative plasmid transfer in Enterococcus faecalis.[2][3][4] Precise structural confirmation of synthetic iPD1 is paramount for its use in studying bacterial communication and as a potential antimicrobial agent.
| Property | Value | Reference |
| Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH | [1] |
| Molecular Formula | C39H72N8O11 | [1] |
| Molecular Weight | 829.05 Da | [1] |
| Biological Activity | Inhibitor of sex pheromone cPD1 | [1][2] |
Mass Spectrometry for iPD1 Structure Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for confirming the primary structure of synthetic peptides like iPD1.[5][6][7] This technique provides information on the molecular weight and, crucially, the amino acid sequence through fragmentation analysis.
Experimental Workflow
The general workflow for confirming the structure of synthetic iPD1 using LC-MS/MS involves several key steps, as illustrated in the diagram below.
Fragmentation Analysis
In tandem mass spectrometry, the protonated iPD1 molecule (precursor ion) is fragmented, typically through collision-induced dissociation (CID), to generate a series of product ions.[8][9] The most common fragment ions for peptides are b- and y-ions, which result from cleavage of the amide bonds along the peptide backbone.[9] The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.
For iPD1 (ALILTLVS), the expected fragmentation pattern would yield a series of b- and y-ions. A precursor ion scan for m/z = 86, which is characteristic of leucine and isoleucine, has been reported for the peptide ALILTLVS, indicating the presence of these amino acids.[10]
| Ion Type | Sequence | Calculated m/z (singly charged) |
| b1 | A | 72.04 |
| b2 | AL | 185.13 |
| b3 | ALI | 298.21 |
| b4 | ALIL | 411.30 |
| b5 | ALILT | 512.35 |
| b6 | ALILTL | 625.43 |
| b7 | ALILTLV | 724.50 |
| y1 | S | 88.04 |
| y2 | VS | 187.11 |
| y3 | LVS | 300.19 |
| y4 | TLVS | 401.24 |
| y5 | LTLVS | 514.33 |
| y6 | ILTLVS | 627.41 |
| y7 | LILTLVS | 740.50 |
Experimental Protocol: LC-MS/MS of Synthetic iPD1
-
Sample Preparation: Dissolve the lyophilized synthetic iPD1 peptide in a solution of 0.1% formic acid in water/acetonitrile to a final concentration of 1 µg/µL.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 200-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 829.5.
-
Data Analysis: The resulting MS/MS spectrum is analyzed to identify the b- and y-ion series to confirm the sequence ALILTLVS.
-
Alternative Methods for Structural Confirmation
While mass spectrometry is highly effective for primary sequence determination, other techniques can provide complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11][12][13] For a short peptide like iPD1, 2D NMR experiments such as COSY and TOCSY can be used to assign the proton resonances of the individual amino acid spin systems.[13] Nuclear Overhauser Effect (NOE) experiments can then provide information about through-space proximities between protons, which is used to calculate the 3D structure.[12]
| Technique | Information Provided | Advantages | Limitations for iPD1 |
| NMR Spectroscopy | 3D structure, conformation in solution | Provides detailed structural and dynamic information | Requires higher sample concentration, more complex data analysis |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for analyzing the secondary structure of peptides.[14][15][16] The amide I band (1600-1700 cm-1) in the FTIR spectrum is particularly sensitive to the peptide's secondary structure elements such as α-helices, β-sheets, and random coils.[17] For iPD1, FTIR could be used to assess its conformational properties in different environments (e.g., in solution or when interacting with a membrane).
| Technique | Information Provided | Advantages | Limitations for iPD1 |
| FTIR Spectroscopy | Secondary structure content | Relatively simple and fast, can be used in various sample states | Does not provide atomic-level resolution or sequence information |
iPD1 Signaling Pathway
The synthetic iPD1 peptide is an inhibitor of the cPD1 pheromone, which is involved in the conjugative transfer of the pPD1 plasmid in Enterococcus faecalis.[4] The signaling pathway involves the secretion of cPD1 by recipient cells, which then induces a mating response in donor cells carrying the pPD1 plasmid. The donor cells, in turn, produce iPD1 to inhibit this response, likely to prevent unproductive mating attempts with other donor cells.[4]
Conclusion
The structural confirmation of synthetic iPD1 is most effectively achieved through LC-MS/MS, which provides unambiguous determination of its molecular weight and amino acid sequence. The fragmentation pattern, particularly the b- and y-ion series, serves as a definitive fingerprint of the peptide's primary structure. While NMR and FTIR spectroscopy offer valuable insights into the 3D conformation and secondary structure, respectively, they are best utilized as complementary techniques to mass spectrometry for a comprehensive characterization of synthetic peptides. Understanding the correct structure of iPD1 is fundamental for its application in studying bacterial signaling and for the development of novel antibacterial strategies.
References
- 1. Sex Pheromone Inhibitor iPD1 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Streptococcal peptides that signal Enterococcus faecalis cells carrying the pheromone-responsive conjugative plasmid pAM373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Peptide-Specific Pheromone Signaling in Enterococcus faecalis: Functions of Pheromone Receptor TraA and Pheromone-Binding Protein TraC Encoded by Plasmid pPD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Mascot help: Peptide fragmentation [matrixscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
A Comparative Guide to PD-1/PD-L1 Immune Checkpoint Bioassays: Cross-Validation of a Reporter-Based Assay Against a Primary T-Cell Functional Assay
For researchers, scientists, and drug development professionals, the robust and accurate measurement of therapeutic antibody potency is critical. This guide provides a detailed comparison of two key bioassays used to screen and characterize biologics targeting the PD-1/PD-L1 immune checkpoint: the Promega PD-1/PD-L1 Blockade Bioassay, a reporter-based assay, and a primary T-cell-based IFN-γ release assay. This comparison includes an overview of their respective methodologies, performance characteristics, and a representative cross-validation workflow.
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Its blockade by therapeutic antibodies has revolutionized cancer treatment. Consequently, reliable bioassays that can measure the potency of these antibody-based biologics are essential for their development and quality control. Current methods often rely on primary human T-cells and measure functional endpoints like cell proliferation or cytokine production (e.g., IFN-γ and IL-2).[1] While these assays are highly relevant physiologically, they can be laborious and exhibit high variability due to their dependence on donor primary cells and complex protocols.[1]
To address these limitations, reporter-based bioassays, such as the Promega PD-1/PD-L1 Blockade Bioassay, have been developed. These assays utilize engineered cell lines to provide a more convenient and reproducible method for assessing antibody potency.[1][2] This guide will delve into a comparison of these two approaches, providing the necessary details for an informed decision on assay selection and implementation.
Comparative Analysis of Bioassay Performance
The selection of a suitable bioassay depends on various factors, including the stage of drug development, required throughput, and the desired balance between physiological relevance and assay practicality. The following table summarizes the key characteristics of the Promega PD-1/PD-L1 Blockade Bioassay and a primary T-cell IFN-γ release assay.
| Feature | Promega PD-1/PD-L1 Blockade Bioassay | Primary T-Cell IFN-γ Release Assay |
| Principle | Bioluminescent reporter gene (luciferase) expression downstream of the NFAT pathway in engineered Jurkat T-cells.[2] | Measurement of IFN-γ secreted by primary T-cells upon blockade of the PD-1/PD-L1 interaction.[3] |
| Cell Type | Engineered Jurkat T-cells and CHO-K1 cells.[2] | Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells. |
| Throughput | High-throughput compatible (96- and 384-well formats).[1] | Lower throughput, more complex setup. |
| Assay Time | Single day (approximately 6-8 hours). | Multiple days (typically 3-5 days). |
| Reproducibility | High, due to the use of stable, engineered cell lines. The manufacturer reports low day-to-day variation.[4] | Variable, dependent on donor-to-donor variability of primary cells.[1] |
| Physiological Relevance | Reflects the mechanism of action (MOA) of PD-1/PD-L1 blockade.[1][5] | Highly physiologically relevant as it uses primary immune cells and a key functional endpoint (cytokine release). |
| Ease of Use | Simple "add-mix-read" protocol with thaw-and-use cells.[6] | Requires isolation and culture of primary cells, more complex protocol. |
Illustrative Cross-Validation Data
To ensure consistency and reliability of potency measurements, it is crucial to perform a cross-validation study when transitioning between different bioassay formats. Below is an illustrative data set from a hypothetical cross-validation of two anti-PD-1 monoclonal antibodies (mAb A and mAb B) using both the Promega PD-1/PD-L1 Blockade Bioassay and a primary T-cell IFN-γ release assay.
| Parameter | Assay Type | mAb A | mAb B |
| EC50 (ng/mL) | Promega PD-1/PD-L1 Blockade Bioassay | 150 | 250 |
| Primary T-Cell IFN-γ Release Assay | 180 | 300 | |
| Intra-Assay Precision (%CV) | Promega PD-1/PD-L1 Blockade Bioassay | 8.5 | 9.2 |
| Primary T-Cell IFN-γ Release Assay | 18.5 | 22.1 | |
| Inter-Assay Precision (%CV) | Promega PD-1/PD-L1 Blockade Bioassay | 10.2 | 11.5 |
| Primary T-Cell IFN-γ Release Assay | 25.8 | 29.4 | |
| Correlation (R²) | - | \multicolumn{2}{c | }{0.985} |
Note: This data is for illustrative purposes only and is intended to demonstrate how a cross-validation comparison would be presented.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical cross-validation experimental workflow.
Experimental Protocols
Promega PD-1/PD-L1 Blockade Bioassay
This protocol is a summary based on the manufacturer's instructions.
-
Cell Preparation: Thaw the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells in a 37°C water bath. Resuspend the cells in the provided assay buffer.
-
Antibody Dilution: Prepare serial dilutions of the test and reference antibodies in assay buffer.
-
Assay Plate Setup: Add the diluted antibodies to a 96-well white assay plate.
-
Cell Plating: Add the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells to the wells containing the antibodies.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 6 hours.
-
Luminescence Detection: Equilibrate the plate to room temperature. Add the Bio-Glo™ Luciferase Assay Reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) values from the dose-response curves.
Primary T-Cell IFN-γ Release Assay
This is a generalized protocol and may require optimization.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Co-culture Setup: Plate PD-L1 expressing target cells (e.g., CHO-K1-hPD-L1) in a 96-well plate. Add the isolated PBMCs to the wells.
-
T-Cell Stimulation: Add a T-cell activator (e.g., anti-CD3 antibody) to stimulate the T-cells.
-
Antibody Treatment: Add serial dilutions of the test and reference anti-PD-1/PD-L1 antibodies to the co-culture.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 72-96 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IFN-γ Measurement: Quantify the concentration of IFN-γ in the supernatant using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values.
Conclusion
Both reporter-based assays and primary cell functional assays are valuable tools for the characterization of PD-1/PD-L1 blocking antibodies. The Promega PD-1/PD-L1 Blockade Bioassay offers a convenient, reproducible, and high-throughput method that is well-suited for screening and quality control applications. The primary T-cell IFN-γ release assay, while more complex and variable, provides a higher degree of physiological relevance. The choice of assay should be guided by the specific requirements of the study. When transitioning between methods, a thorough cross-validation is essential to ensure the consistency and reliability of the potency data. This guide provides a framework for understanding and comparing these key bioassays in the development of novel immunotherapies.
References
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.com]
- 3. Increase of cells expressing PD-1 and PD-L1 and enhancement of IFN-γ production via PD-1/PD-L1 blockade in bovine mycoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [promega.sg]
- 6. m.youtube.com [m.youtube.com]
Assessing the In Vivo Efficacy of Novel Intracellular PD-1 Inhibitors: A Comparative Guide
A Note on "iPD1": The term "iPD1" does not correspond to a publicly disclosed therapeutic agent at the time of this writing. Therefore, this guide provides a comparative framework for assessing the in vivo efficacy of a hypothetical intracellular Programmed Death-1 (PD-1) inhibitor, designated here as iPD1, against established and emerging alternatives in cancer immunotherapy. The methodologies and data presented are based on publicly available information for other small-molecule inhibitors of the PD-1/PD-L1 pathway.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data and detailed protocols.
Comparative In Vivo Efficacy of PD-1/PD-L1 Pathway Inhibitors
The assessment of in vivo efficacy for novel cancer immunotherapies hinges on their ability to control tumor growth and improve survival in preclinical models. The following table summarizes representative in vivo data for small-molecule inhibitors targeting the PD-1/PD-L1 axis, providing a benchmark for evaluating a new agent like iPD1.
| Inhibitor | Mechanism of Action | Animal Model | Dosing Regimen | Key In Vivo Efficacy Findings |
| iPD1 (Hypothetical) | Intracellular PD-1 Inhibition | Syngeneic Mouse Models (e.g., MC38, CT26) | To be determined | Expected to show significant tumor growth inhibition and increased T-cell infiltration into the tumor microenvironment. |
| SCL-1 | Small-molecule PD-1/PD-L1 inhibitor | Syngeneic mouse models (colon, breast, bladder, etc.) | Not specified | Demonstrated a markedly greater antitumor effect than an anti-mouse PD-1 antibody in 11 out of 12 tumor types.[1] |
| JBI-2174 | Oral small-molecule PD-L1 inhibitor | Syngeneic (4T1, CT-26) and humanized (MC-38/hPD-L1) mouse models | Not specified | Showed comparable efficacy to anti-PD-L1 antibody (Atezolizumab).[2] |
| GS-4224 | Oral small-molecule PD-L1 inhibitor | MC38 tumor model expressing human PD-L1 | 25 mg/kg | Resulted in tumor growth inhibition of 49% to 55%, similar to the anti-PD-L1 antibody atezolizumab.[3] |
| Anti-PD-1 Antibody (e.g., Nivolumab, Pembrolizumab) | Monoclonal antibody blocking PD-1 receptor | Various syngeneic and humanized mouse models | Systemic administration (e.g., intraperitoneal) | Standard of care, demonstrates significant tumor growth inhibition and improved survival in responsive models.[4][5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of in vivo efficacy findings. Below is a representative protocol for a syngeneic mouse tumor model study, which would be suitable for evaluating an agent like iPD1.
In Vivo Tumor Growth Inhibition Study in a Syngeneic Mouse Model
1. Cell Culture and Tumor Implantation:
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma for C57BL/6 mice or CT26 colon carcinoma for BALB/c mice) are cultured under standard sterile conditions.
-
Cells are harvested during the exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) solution.
-
A specific number of cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of 6-8 week old female mice.
2. Animal Grouping and Treatment Administration:
-
Tumor growth is monitored using caliper measurements, and tumor volume is calculated (e.g., using the formula: Volume = 0.5 x length x width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
iPD1 Treatment Group: iPD1 is administered according to its determined optimal dosing regimen (e.g., orally, once or twice daily).
-
Alternative Inhibitor Group: A comparator agent (e.g., a known small-molecule inhibitor or an anti-PD-1 antibody) is administered according to its established protocol.
-
Vehicle Control Group: Receives the vehicle used to dissolve iPD1, administered on the same schedule.
-
Antibody Control Group: An isotype control antibody is administered for studies comparing to monoclonal antibodies.
3. Efficacy Assessment:
-
Tumor volumes and body weights are measured 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Survival may be monitored as a secondary endpoint, with euthanasia performed when tumors reach a predetermined maximum size or if signs of excessive morbidity are observed.
4. Pharmacodynamic and Immune Cell Analysis:
-
At the end of the study, tumors and spleens are harvested.
-
Tumors are dissociated to create single-cell suspensions.
-
Flow cytometry is used to analyze the infiltration and activation status of various immune cell populations, particularly CD8+ and CD4+ T cells, and to assess the expression of activation markers like Granzyme B and Ki67.[1]
Visualizing Mechanisms and Workflows
Signaling Pathway of PD-1 and the Intervention of an Intracellular Inhibitor
Caption: PD-1/PD-L1 signaling pathway and the inhibitory mechanism of iPD1.
Experimental Workflow for In Vivo Efficacy Assessment
References
- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Blockade of PD-1 effectively inhibits in vivo malignant transformation of oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vivo Study of Local Administration of Low-dose Anti-PD-1 Antibody Using an Oral Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]
- 6. An In Vivo Study of Local Administration of Low-dose Anti-PD-1 Antibody Using an Oral Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Functional Analysis of PD-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Programmed Death-1 (PD-1) inhibitors, supported by experimental data. It details the methodologies of key experiments for evaluating inhibitor performance and presents quantitative data in accessible formats.
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and proliferation. Its inhibition has emerged as a cornerstone of cancer immunotherapy. This guide focuses on a comparative functional analysis of various PD-1 inhibitors, encompassing both monoclonal antibodies and small molecules, to aid in the selection and development of next-generation immunotherapies.
Quantitative Performance of PD-1 Inhibitors
The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of selected PD-1 and PD-L1 inhibitors. These values are crucial indicators of a drug's potency and its ability to disrupt the PD-1/PD-L1 interaction.
| Inhibitor Class | Inhibitor Name | Target | Binding Affinity (Kd) | IC50 | Reference |
| Monoclonal Antibody | Nivolumab | PD-1 | Single-digit nM | - | [1][2] |
| Monoclonal Antibody | Pembrolizumab | PD-1 | Single-digit nM | - | [1][2] |
| Monoclonal Antibody | Atezolizumab | PD-L1 | - | 2.25 nM | [3] |
| Small Molecule | BMS-8 | PD-L1 | - | 7.2 µM | [4] |
| Small Molecule | BMS-202 | PD-L1 | - | 18 nM | [5] |
| Small Molecule | Incyte-001 | PD-L1 | - | 11 nM | [6] |
| Small Molecule | Incyte-011 | PD-L1 | - | 5.293 nM | [6] |
| Small Molecule | BMS-1001 | PD-L1 | - | 0.9 nM | [6] |
| Small Molecule | BMS-1166 | PD-L1 | - | 1.4 nM | [4] |
| Peptide | (D)-PPA 1 | PD-L1 | 0.51 µM | - | [4] |
| Peptide | TPP-1 | PD-L1 | 95 nM | - | [4] |
| Peptide | BMSpep-57 | PD-L1 | 19 nM (MST), 19.88 nM (SPR) | 7.68 nM | [4] |
Experimental Protocols
Detailed methodologies for key functional assays are provided below to facilitate the replication and validation of experimental findings.
Biochemical PD-1/PD-L1 Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the interaction between PD-1 and its ligand, PD-L1.
Materials:
-
Recombinant human PD-1 protein
-
Biotinylated recombinant human PD-L1 protein
-
96-well microtiter plates
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test inhibitors
Protocol:
-
Coat the wells of a 96-well plate with recombinant human PD-1 (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1.5 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the test inhibitor to the wells.
-
Add a fixed concentration of biotinylated PD-L1 (e.g., 100 nmol/L) to the wells and incubate for 1.5 hours at room temperature.[7]
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.
Cell-Based PD-1/PD-L1 Blockade Reporter Assay
This assay measures the functional outcome of PD-1/PD-L1 blockade in a cellular context, typically by quantifying the activation of a downstream signaling pathway.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter).
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator).
-
Cell culture medium and supplements.
-
96-well white, clear-bottom assay plates.
-
Test inhibitors.
-
Luciferase assay reagent (e.g., Bio-Glo™).
-
Luminometer.
Protocol:
-
Plate the PD-L1 aAPC/CHO-K1 cells in a 96-well assay plate.[8]
-
Add serial dilutions of the test inhibitor to the wells.
-
Add the PD-1 Effector Cells to the wells to initiate co-culture.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.[8]
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.[9]
-
The blockade of the PD-1/PD-L1 interaction releases the inhibitory signal, leading to T-cell receptor activation and a quantifiable increase in luminescence.[8][9]
T-Cell Activation and Proliferation Assay
This assay assesses the ability of a PD-1 inhibitor to enhance T-cell activation and proliferation in response to stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or specific antigens like CMV pp65).[10]
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., CellTiter-Glo).
-
Flow cytometer or luminometer.
-
Test inhibitors.
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Label the T cells with a proliferation dye (if using flow cytometry).
-
Culture the PBMCs in the presence of a T-cell stimulus.
-
Add serial dilutions of the test inhibitor.
-
Incubate for several days (e.g., 5 days for antigen-specific stimulation).[11]
-
Assess T-cell proliferation by measuring the dilution of the proliferation dye via flow cytometry or by quantifying ATP levels using a luminescence-based assay.[11]
-
Analyze the data to determine the effect of the inhibitor on T-cell proliferation.
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the PD-1 signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship between different classes of PD-1 inhibitors.
Caption: PD-1 Signaling Pathway Inhibition.
References
- 1. An Affinity Threshold for Maximum Efficacy in Anti-PD-1 Cancer Immunotherapy [dspace.mit.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Immune Checkpoint Functional Assay | iQ Biosciences [iqbiosciences.com]
Safety Operating Guide
Navigating the Disposal of Sex Pheromone Inhibitor iPD1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of the sex pheromone inhibitor iPD1. While a specific Safety Data Sheet (SDS) with disposal instructions for iPD1 is not publicly available, this document outlines procedural, step-by-step guidance based on general best practices for peptide-based compounds.
Immediate Safety and Handling:
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Although many peptides are not classified as hazardous, it is best practice to handle all research chemicals with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves).[1][2]
-
Designated Area: Handle iPD1 in a designated laboratory area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.[3]
-
Avoid Cross-Contamination: Use sterile and dedicated equipment when handling iPD1 to maintain the integrity of your research and prevent contamination.[3]
Chemical and Physical Properties of iPD1
A summary of the key quantitative data for the this compound is provided in the table below. Understanding these properties is essential for safe handling and for recording on waste disposal documentation.
| Property | Value |
| Chemical Formula | C₃₉H₇₂N₈O₁₁ |
| Molecular Weight | 829.05 g/mol |
| Amino Acid Sequence | H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH |
| Appearance | Lyophilized powder |
| Storage Temperature | Recommended at or below -20 °C |
Data sourced from supplier information.[4]
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal of iPD1 and its associated waste is a critical final step in the experimental workflow. The following procedures are based on general guidelines for peptide waste disposal.[1][3][5]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with iPD1, such as pipette tips, gloves, vials, and absorbent paper, should be collected in a designated, leak-proof, and clearly labeled hazardous or chemical waste container.[1][3]
-
Liquid Waste: Unused or waste solutions of iPD1 should be collected in a separate, compatible, and clearly labeled chemical waste container. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[5]
2. Decontamination of Labware:
-
Labware that has come into contact with iPD1 should be decontaminated. A common method is to immerse the labware in a 10% bleach solution for at least 30 minutes.[2]
-
Alternatively, enzymatic detergents can be used for cleaning contaminated labware.[1]
-
The rinsate from decontamination should be collected as chemical waste.[2]
3. Final Disposal:
-
Consult Institutional Protocols: The primary guideline for the disposal of any chemical is to adhere to local, state, and federal regulations.[2] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[2][3]
-
Hazardous Waste Pickup: Arrange for the pickup and disposal of the segregated chemical waste through your institution's certified hazardous waste management service.[3]
-
Empty Containers: Empty iPD1 containers should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The original label should be defaced before the container is disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[2][6]
Mandatory Visualizations
iPD1 Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the compliant disposal of the this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
